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  • Product: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate
  • CAS: 364385-54-6

Core Science & Biosynthesis

Foundational

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate, a chiral diamine derivative, serves as a versatile building block in organic synthesis. Its stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate, a chiral diamine derivative, serves as a versatile building block in organic synthesis. Its structure, featuring a mono-protected 1,2-diaminocyclohexane scaffold, makes it a valuable intermediate in the development of complex molecules, including chiral ligands and pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the free amine, enabling precise synthetic control. This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in research and development.

Chemical Properties

Quantitative data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is summarized below. It is important to note that while some physical properties are available from commercial suppliers, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamateN/A
Synonyms (1R,2S)-N1-Boc-1,2-cyclohexanediamine, (1R,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane[1]
CAS Number 364385-54-6[1][2][3]
Molecular Formula C₁₁H₂₂N₂O₂[1][3]
Molecular Weight 214.31 g/mol [1][3]
Appearance White, off-white or almost colorless powder, lump or clear liquid[1]
Melting Point No data available
Boiling Point No data available
Optical Rotation [α]20/D = -5° (c=1 in CH₂Cl₂)[1]

Table 2: Safety Information

Hazard StatementGHS ClassificationPrecautionary StatementSource
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364
Causes serious eye irritationEye Irrit. 2P264, P280, P305+P351+P338, P337+P313

Note: This information is based on a Safety Data Sheet and may not be exhaustive.

Experimental Protocols

General Synthesis of N-Boc Protected Diamines

Materials:

  • (1R,2S)-1,2-Diaminocyclohexane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve (1R,2S)-1,2-diaminocyclohexane in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 0.9 to 1.0 equivalents to favor mono-protection) in the same solvent to the stirred diamine solution.

  • If desired, a non-nucleophilic base such as triethylamine (1.0 to 1.2 equivalents) can be added to scavenge the acid byproduct.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 12-24 hours).

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected product.

The following diagram illustrates the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow start Dissolve (1R,2S)-1,2-Diaminocyclohexane in Anhydrous Solvent cool Cool to 0 °C start->cool add_boc Slowly Add Boc₂O Solution cool->add_boc react Stir at Room Temperature add_boc->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate purify->product

A generalized workflow for the synthesis of N-Boc protected diamines.

Applications in Research and Drug Development

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate is primarily utilized as a chiral building block in synthetic chemistry.[1] Its bifunctional nature, with one amine protected and the other free, allows for its use as a scaffold to introduce chirality and specific functionalities into larger molecules.

Key application areas include:

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]

  • Peptide Synthesis: It is employed in solid-phase peptide synthesis, where the Boc-protecting group facilitates the selective modification of amino acids.[1]

  • Asymmetric Catalysis: The corresponding unprotected diamine, (1R,2S)-1,2-diaminocyclohexane, is a well-established chiral ligand for various metal-catalyzed asymmetric transformations. The mono-protected version is a direct precursor to more complex and tailored chiral ligands.

Currently, there is no publicly available information linking tert-butyl (1R,2S)-2-aminocyclohexylcarbamate to specific signaling pathways or detailing its own biological activity profile. Its role is predominantly that of a synthetic intermediate rather than a biologically active agent itself.

The logical relationship for its primary application is depicted below.

G cluster_application Application Logic start_compound tert-Butyl (1R,2S)-2- aminocyclohexylcarbamate functionalization Functionalization of Free Amine start_compound->functionalization deprotection Deprotection of Boc-Amine functionalization->deprotection target_molecule Target Molecule (e.g., Chiral Ligand, API) deprotection->target_molecule

Synthetic utility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Conclusion

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate is a valuable chiral intermediate for organic synthesis, particularly in the fields of pharmaceutical development and asymmetric catalysis. While detailed experimental data on its physical properties are sparse in the public domain, its chemical reactivity is well-understood within the context of N-Boc protected amines. The provided general synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Future research may further elucidate its physical characteristics and expand its applications in the synthesis of novel, complex molecules.

References

Exploratory

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate structure elucidation

It appears there might be some ambiguity regarding the exact chemical structure you're interested in. My initial search for "tert-butyl (1R,2S)-2-aminocyclohexylcarbamate" predominantly returned results for a closely rel...

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Author: BenchChem Technical Support Team. Date: December 2025

It appears there might be some ambiguity regarding the exact chemical structure you're interested in. My initial search for "tert-butyl (1R,2S)-2-aminocyclohexylcarbamate" predominantly returned results for a closely related but more complex molecule, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate , which is a known intermediate in the synthesis of the anticoagulant drug Edoxaban.

To ensure the technical guide is accurate and meets your needs, could you please confirm which of these two compounds you would like the structure elucidation to focus on?

Compound 1 (from your original query): tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Compound 2 (prevalent in search results): tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate

Once you clarify the target compound, I will proceed with a detailed literature search to gather the necessary spectroscopic data (NMR, IR, MS), experimental protocols, and create the required visualizations for your in-depth technical guide.

Foundational

A Technical Guide to the Synthesis of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the synthesis of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, a valuable chiral building block in ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, a valuable chiral building block in pharmaceutical and chemical research. The document details a robust experimental protocol for its preparation, presents key quantitative data, and illustrates the synthetic workflow.

Introduction

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, also known as tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate, is a crucial intermediate in organic synthesis.[1] Its stereochemistry and the presence of a Boc-protecting group on one of the amino functionalities make it a versatile tool for the construction of complex chiral molecules.[1] This compound and its enantiomers are widely utilized in the development of chiral ligands, catalysts, and as key components in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][2] The selective protection of one amine group in a diamine is a critical step, and various methods have been developed to achieve efficient mono-Boc protection.

Synthetic Pathway Overview

The synthesis of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is primarily achieved through the selective mono-protection of (1R,2S)-1,2-cyclohexanediamine. A common and effective strategy involves the in situ generation of one equivalent of hydrochloric acid (HCl) to protonate one of the amino groups. This differentiation allows the remaining free amine to react with di-tert-butyl dicarbonate (Boc₂O), yielding the desired mono-protected product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start_diam (1R,2S)-1,2- Cyclohexanediamine monoprotonation Monoprotonation (in situ HCl) start_diam->monoprotonation Me₃SiCl or SOCl₂ in MeOH boc_protection Boc Protection (Boc)₂O monoprotonation->boc_protection final_product (1R,2S)-N1-(tert-Butoxycarbonyl) -1,2-cyclohexanediamine boc_protection->final_product Work-up & Purification

Caption: Synthetic workflow for the mono-Boc protection of (1R,2S)-1,2-cyclohexanediamine.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the selective mono-Boc protection of diamines.[3][4]

Materials:

  • (1R,2S)-1,2-Cyclohexanediamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 4N)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Ethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Diamine: If starting from a salt (e.g., tartrate salt), treat the salt with an aqueous solution of NaOH (e.g., 4N) to obtain the free diamine. Extract the free diamine with a suitable organic solvent.

  • Monoprotonation:

    • Dissolve the (1R,2S)-1,2-cyclohexanediamine in anhydrous methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. An alternative is the use of thionyl chloride (SOCl₂), which should be added with caution at a lower temperature (e.g., -20 °C) due to its vigorous reaction with methanol.[3][4]

    • Allow the reaction mixture to warm to room temperature.

  • Boc Protection:

    • To the solution containing the monoprotonated diamine, add one equivalent of di-tert-butyl dicarbonate (Boc₂O), possibly dissolved in a small amount of methanol.

    • Stir the reaction mixture at room temperature for approximately 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water.

    • Wash the aqueous mixture with ethyl ether to remove any di-Boc protected by-product.

    • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

    • Extract the desired mono-Boc protected product into dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes typical data for the synthesis of mono-Boc protected cyclohexanediamines. Note that yields can vary depending on the specific reaction conditions and the stereoisomer used.

ParameterValueReference
Yield 41-66%[3][4]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance White to off-white powder or lump[1]
Optical Rotation ([α]₂₀ᴰ) +5° (c=1 in CH₂Cl₂)[1]
Purity ≥ 98%[1]

Logical Relationship Diagram

The core of this synthetic strategy relies on the differentiation of the two amino groups of the diamine. This is achieved by exploiting the basicity of the amines to achieve selective monoprotonation.

Logical_Relationship diamine 1,2-Cyclohexanediamine (Two basic amino groups) monoprotonated Monoprotonated Diamine (One NH₃⁺, One NH₂) diamine->monoprotonated Reacts with di_boc Di-Boc Protected By-product (Minimized) diamine->di_boc Potential side reaction with excess (Boc)₂O hcl One Equivalent of HCl (from Me₃SiCl or SOCl₂) mono_boc Mono-Boc Protected Product monoprotonated->mono_boc Free NH₂ reacts with boc2o Di-tert-butyl dicarbonate ((Boc)₂O)

Caption: Logical flow of the selective monoprotonation and subsequent Boc protection.

Applications in Research and Development

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is a valuable building block with diverse applications:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The chiral nature of this compound is essential for creating enantiomerically pure drugs, which is critical for efficacy and safety.

  • Peptide Synthesis: It is utilized in solid-phase peptide synthesis, where the Boc protecting group allows for selective modification of amino acids.[1]

  • Chiral Catalysis: Researchers employ this compound in the development of chiral catalysts, which are fundamental for asymmetric synthesis.[1]

  • Materials Science: It finds applications in the creation of new polymers with specific properties.[1]

  • Biochemical Research: This compound is used in the design of enzyme inhibitors, contributing to the development of new therapeutic agents.[1]

Conclusion

The synthesis of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine via selective mono-Boc protection is a well-established and reliable method. The protocol detailed in this guide provides a clear pathway for researchers to obtain this important chiral intermediate. The versatility of this compound ensures its continued importance in the fields of drug discovery, organic synthesis, and materials science.

References

Exploratory

A Technical Guide to tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: A Chiral Diamine Ligand in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chiral diamine ligand, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This mono-N-Boc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral diamine ligand, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This mono-N-Boc-protected derivative of (1R,2S)-1,2-diaminocyclohexane serves as a crucial building block and ligand in the field of asymmetric catalysis, facilitating the synthesis of enantiomerically enriched molecules critical for drug discovery and development. This guide details its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Properties and Synthesis

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, also known as N-Boc-(1R,2S)-diaminocyclohexane, possesses a unique structural feature where one of the amino groups of the chiral 1,2-diaminocyclohexane scaffold is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for the modulation of the ligand's electronic and steric properties, influencing its coordination chemistry and the stereochemical outcome of catalytic reactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Appearance White to off-white solid
CAS Number 364385-54-6[1]
Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

The synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is typically achieved through the selective mono-protection of (1R,2S)-1,2-diaminocyclohexane. A general and efficient method involves the in-situ generation of one equivalent of a hydrochloride salt of the diamine, which deactivates one amino group towards acylation. The subsequent addition of di-tert-butyl dicarbonate (Boc₂O) leads to the desired mono-Boc-protected product.

Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from a general method for the mono-Boc protection of diamines.

Materials:

  • (1R,2S)-1,2-diaminocyclohexane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Acetyl Chloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve (1R,2S)-1,2-diaminocyclohexane (1 equivalent) in anhydrous methanol at 0 °C.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Diagram 1: Synthesis Workflow

G Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start1 (1R,2S)-1,2-diaminocyclohexane step1 In-situ formation of diamine monohydrochloride start1->step1 start2 Boc₂O step2 Mono-N-Boc protection start2->step2 start3 Me₃SiCl start3->step1 start4 MeOH start4->step1 step1->step2 workup1 Quenching and extraction step2->workup1 workup2 Purification workup1->workup2 product tert-butyl (1R,2S)-2- aminocyclohexylcarbamate workup2->product

Caption: Workflow for the synthesis of the target ligand.

Applications in Asymmetric Catalysis

While extensive data on the specific applications of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is not widely available in peer-reviewed literature, its structural similarity to the well-studied trans-1,2-diaminocyclohexane suggests its potential as a chiral ligand in various asymmetric transformations. The Boc-protecting group can influence the ligand's solubility and steric environment around the metal center, potentially leading to unique reactivity and selectivity. A plausible application is in asymmetric transfer hydrogenation of prochiral ketones and imines.

Plausible Catalytic Cycle in Asymmetric Transfer Hydrogenation

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone, mediated by a ruthenium complex of a diamine ligand, is a well-established mechanism. A plausible cycle for a ruthenium complex of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is depicted below, based on the known mechanism for related catalysts.

Diagram 2: Plausible Catalytic Cycle

G Plausible Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [Ru(II)-Ligand-Cl]⁺ (Pre-catalyst) active_catalyst [Ru(II)-H-Ligand] (Active Catalyst) catalyst->active_catalyst H⁻ source (e.g., Formate) substrate_complex Substrate Complex active_catalyst->substrate_complex + Ketone (Substrate) product_complex Product Complex substrate_complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst + H⁺ - Chiral Alcohol (Product)

Caption: A plausible catalytic cycle for Ru-catalyzed transfer hydrogenation.

Mechanism Description:

  • Activation: The pre-catalyst, a ruthenium(II) complex bearing the chiral diamine ligand, is activated by a hydride source (e.g., formate) to form the active ruthenium-hydride species.

  • Substrate Coordination: The prochiral ketone coordinates to the active catalyst.

  • Hydride Transfer: In the stereodetermining step, the hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone. The chiral environment created by the diamine ligand directs the hydride attack to one face of the ketone, leading to the formation of a chiral alcohol.

  • Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the complex, and the catalyst is regenerated to re-enter the catalytic cycle.

Quantitative Data

Due to the limited availability of specific data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in the scientific literature, the following table presents representative data for the closely related and well-studied (1R,2R)-trans-1,2-diaminocyclohexane ligand in the asymmetric transfer hydrogenation of acetophenone. This data serves as a benchmark for the expected performance of chiral diamine ligands in this type of reaction.

Table 2: Representative Catalytic Performance Data

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
[RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPENAcetophenone(R)-1-Phenylethanol>9598
[RuCl(arene)(diamine)]⁺AcetophenoneChiral 1-PhenylethanolHighup to 93

Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, another common chiral diamine ligand.

Conclusion

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a valuable chiral building block with significant potential as a ligand in asymmetric catalysis. Its synthesis via selective mono-Boc protection of the parent diamine is a well-established methodology. While specific applications and detailed catalytic data for this particular ligand are not extensively documented, its structural similarity to highly successful chiral diamine ligands suggests its utility in a range of enantioselective transformations, particularly in asymmetric hydrogenation reactions. Further research into the catalytic applications of this ligand could unveil novel and efficient routes to valuable chiral molecules for the pharmaceutical and fine chemical industries. The information provided in this guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this and related chiral diamine ligands.

References

Foundational

Spectroscopic and Methodological Profile of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the spectroscopic and methodological details of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key chiral building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and methodological details of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key chiral building block in synthetic organic chemistry. Due to the specific stereochemistry of this cis-diamine derivative, obtaining precise and reliable analytical data is crucial for its application in research and development.

Chemical Structure and Properties

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, also known as (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, is a mono-Boc protected derivative of cis-1,2-diaminocyclohexane. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective reactions at the unprotected primary amine.

Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol CAS Number: 364385-54-6

Spectroscopic Data Summary

Comprehensive spectroscopic data for this compound is not widely available in consolidated public databases. The following tables represent typical expected values based on the analysis of its chemical structure and data from structurally related compounds. These should be considered as reference points for researchers acquiring their own data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7Broad singlet1HNH (carbamate)
~3.0 - 3.2Multiplet1HCH-NHBoc
~2.6 - 2.8Multiplet1HCH-NH₂
~1.2 - 2.0Multiplets8HCyclohexyl CH₂
1.45Singlet9HC(CH₃)₃ (Boc)
~1.5 - 1.8Broad singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~156C=O (carbamate)
~79C (CH₃)₃ (Boc)
~55C H-NHBoc
~52C H-NH₂
~20 - 35Cyclohexyl CH₂
28.4C(C H₃)₃ (Boc)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadN-H stretching (primary amine & carbamate)
~2850 - 2960StrongC-H stretching (aliphatic)
~1680 - 1710StrongC=O stretching (carbamate)
~1520MediumN-H bending (carbamate)
~1170StrongC-O stretching (carbamate)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments

m/z RatioIon IdentityNotes
215.17[M+H]⁺Protonated molecular ion (ESI-MS)
159.13[M - C₄H₈]⁺ or [M - isobutylene]⁺Loss of isobutylene from the tert-butyl group
115.12[M - Boc]⁺Loss of the Boc group
101.09[Boc+H]⁺Protonated tert-butoxycarbonyl group

Experimental Protocols

Synthesis: Mono-Boc Protection of cis-1,2-Diaminocyclohexane

A common method for the synthesis of this compound involves the selective mono-protection of (1R,2S)-1,2-diaminocyclohexane.

Synthesis_Workflow Diaminocyclohexane (1R,2S)-1,2-Diaminocyclohexane in a suitable solvent (e.g., CH₂Cl₂) Reaction Reaction at controlled temperature (e.g., 0 °C to RT) Diaminocyclohexane->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O (controlled stoichiometry) BocAnhydride->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Purification->Product Pure Product

Caption: General workflow for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Protocol:

  • Dissolve (1R,2S)-1,2-diaminocyclohexane in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent. A slight excess or deficit of the Boc-anhydride may be used to control the degree of mono- versus di-protection.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a mild aqueous base.

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate the desired mono-protected product from the starting material and the di-protected by-product.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample Pure Sample of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solvent: CDCl₃ or DMSO-d₆ Sample->NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Instrumentation and Parameters:

  • NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (TMS) as an internal standard.

  • IR: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film, a KBr pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • MS: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is typically employed to confirm the molecular weight and elemental composition.

Logical Relationships in Spectroscopic Data

Logical_Relationships Structure Chemical Structure NMR_Data NMR Data (Chemical Shifts, Couplings) Structure->NMR_Data determines IR_Data IR Data (Functional Group Frequencies) Structure->IR_Data determines MS_Data MS Data (Molecular Ion, Fragmentation) Structure->MS_Data determines Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Interrelation of spectroscopic data for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. Researchers are encouraged to acquire their own analytical data for rigorous characterization.

Exploratory

An In-depth Technical Guide on the Solubility of tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the solubility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key intermediate in pharmaceutical synthesis. A thorough r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and patents indicates a lack of specific quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a comprehensive framework for researchers to determine this crucial physicochemical property. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment and a template for data presentation.

Data Presentation

Due to the absence of published quantitative data, the following table is provided as a template for researchers to record their experimentally determined solubility values for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The subsequent sections detail the protocols to generate this data.

Organic SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations / Notes
Methanol25Data to be determinede.g., Gravimetric
Ethanol25Data to be determinede.g., Gravimetric
Isopropanol25Data to be determinede.g., Gravimetric
Acetone25Data to be determinede.g., Gravimetric
Acetonitrile25Data to be determinede.g., Gravimetric
Dichloromethane25Data to be determinede.g., Gravimetric
Ethyl Acetate25Data to be determinede.g., Gravimetric
Toluene25Data to be determinede.g., Gravimetric
Dimethyl Sulfoxide25Data to be determinede.g., GravimetricA related compound is known to be soluble in DMSO.[1]
N,N-Dimethylformamide25Data to be determinede.g., Gravimetric

Experimental Protocols

The following protocols provide standardized methods for determining the solubility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate

  • A selection of organic solvents (e.g., as listed in the table above)

  • Small vials or test tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh a small amount (e.g., 2-5 mg) of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate into a vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

  • If the solid has not fully dissolved, incrementally add more solvent (e.g., in 100 µL portions), vortexing and observing after each addition until the solid dissolves or a significant volume of solvent has been added, indicating low solubility.

  • Record the observations, classifying the solubility as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the approximate volume of solvent required.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[2]

Materials:

  • tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Selected organic solvents

  • Screw-cap vials

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate to a screw-cap vial to ensure that undissolved solid will be present at equilibrium.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a temperature-controlled chamber (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, let the vial stand to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Quantify the concentration of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original solubility in mg/mL by accounting for the dilution factor.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent based on solubility data for a given application, such as chemical synthesis or formulation development.

start Define Application (e.g., Reaction, Crystallization) qual_screen Qualitative Solubility Screening start->qual_screen quant_det Quantitative Solubility Determination qual_screen->quant_det For promising solvents data_eval Evaluate Solubility Data (mg/mL vs. Requirement) quant_det->data_eval solvent_select Select Optimal Solvent(s) data_eval->solvent_select end Proceed with Application solvent_select->end Suitable solvent(s) identified no_suitable No Suitable Solvent Found solvent_select->no_suitable No suitable solvent re_eval Re-evaluate Solvent List or Application Conditions no_suitable->re_eval re_eval->qual_screen

Caption: Logical workflow for solvent selection.

Experimental Workflow for Quantitative Solubility Determination

This diagram outlines the key steps in the quantitative determination of solubility using the shake-flask method.

prep Prepare Supersaturated Mixture (Excess Solute in Solvent) equil Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equil sample Sample Supernatant equil->sample filter Filter to Remove Undissolved Solids (e.g., 0.22 µm syringe filter) sample->filter dilute Dilute Sample to Known Volume filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calc Calculate Solubility (mg/mL or mol/L) quantify->calc

Caption: Workflow for quantitative solubility determination.

References

Foundational

In-Depth Technical Guide: (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine (CAS No. 364385-54-6)

For Researchers, Scientists, and Drug Development Professionals Introduction (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, with CAS number 364385-54-6, is a chiral building block of significant interest in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, with CAS number 364385-54-6, is a chiral building block of significant interest in the field of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and the presence of a Boc-protected amine make it a valuable intermediate for the asymmetric synthesis of complex molecules, most notably as a key component in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is a white to off-white solid at room temperature.[1] Its chemical structure features a cyclohexane ring with two amine groups in a cis configuration, where one amine is protected by a tert-butoxycarbonyl (Boc) group.

PropertyValueReference
CAS Number 364385-54-6[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1]
Purity >98.0% (GC)[1]
Optical Purity min. 95.0 ee%[1]
Storage Temperature Refrigerated (0-10°C), under inert gas[1]
Solubility Soluble in organic solvents.
Synonyms (1R,2S)-N1-Boc-1,2-cyclohexanediamine, (1R,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane, tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate[1]

Applications in Drug Development

The primary application of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is as a chiral intermediate in the synthesis of pharmacologically active compounds.[2] Its stereochemistry is crucial for the biological activity of the final drug molecule.

Synthesis of Sitagliptin (DPP-4 Inhibitor)

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is a key precursor in some synthetic routes to Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[3][4][5][6] The chiral diamine core is essential for the high enantioselectivity and efficacy of the final drug.[5]

The general synthetic approach involves the coupling of the deprotected chiral diamine with a suitable carboxylic acid derivative to form the core structure of Sitagliptin.

Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the direct use of CAS 364385-54-6 in the synthesis of Sitagliptin are proprietary and vary between manufacturers, a general procedure for a similar transformation can be inferred from the scientific literature. The following is a representative, generalized protocol for the acylation of a Boc-protected diamine, a key step in the synthesis of related compounds.

General Protocol for N-Acylation of (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like EDC/HOBt) (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

Signaling Pathway and Mechanism of Action

The end-product synthesized using (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, Sitagliptin, targets the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates Pancreas Pancreas (β-cells) Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin releases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Sitagliptin Sitagliptin (Synthesized from CAS 364385-54-6) Sitagliptin->DPP4 inhibits

Caption: DPP-4 Inhibition by Sitagliptin.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: (1R,2S)-N1-Boc-1,2-cyclohexanediamine (CAS 364385-54-6) Deprotection Boc Deprotection Start->Deprotection Diamine Chiral Diamine Intermediate Deprotection->Diamine Coupling Amide Coupling with Activated Carboxylic Acid Diamine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Final_Steps Further Synthetic Modifications & Purification Intermediate->Final_Steps Final_Product Final API (e.g., Sitagliptin) Final_Steps->Final_Product

Caption: General Synthetic Workflow.

Safety and Handling

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is classified as causing skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine is a crucial chiral building block in modern pharmaceutical synthesis. Its primary role as an intermediate in the manufacture of Sitagliptin highlights its importance in the development of treatments for type 2 diabetes. The stereochemistry of this compound is paramount to the efficacy of the final active pharmaceutical ingredient. Researchers and drug development professionals can leverage the properties of this versatile molecule to design and synthesize novel therapeutics with high enantiopurity and biological activity.

References

Foundational

The Strategic Role of the Boc Protecting Group in Aminocyclohexylcarbamate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. The synthesis of comple...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. The synthesis of complex molecules, particularly those containing multiple amine functionalities, necessitates a robust protecting group strategy. Among the arsenal of protective groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use. This technical guide provides an in-depth exploration of the critical role of the Boc protecting group in the synthesis and manipulation of aminocyclohexylcarbamate derivatives, key scaffolds in numerous pharmacologically active compounds.

Core Principles of Boc Protection in the Context of Aminocyclohexane Scaffolds

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine group, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1] The aminocyclohexane framework is a prevalent motif in drug discovery, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations. The strategic application of the Boc group allows for the selective functionalization of different positions on the cyclohexane ring and the controlled elaboration of the amino substituent.

The stability of the Boc group under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, makes it an ideal choice for multi-step syntheses.[2] Its acid lability provides a convenient and often orthogonal method for deprotection, allowing for the selective unmasking of the amine at the desired stage of the synthetic sequence.[2][3]

Experimental Protocols for Boc Protection and Deprotection of Aminocyclohexane Derivatives

The following sections provide detailed methodologies for the protection and deprotection of aminocyclohexane derivatives with the Boc group.

Boc Protection of Aminocyclohexane

The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]

General Experimental Protocol:

  • Dissolution: Dissolve the aminocyclohexane derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF.[4][5]

  • Base Addition: Add a suitable base (1.0-1.5 equivalents). Common bases include triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).[4]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.[1]

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aminocyclohexane Aminocyclohexane ReactionVessel Reaction in Solvent (e.g., DCM, THF) Aminocyclohexane->ReactionVessel Boc2O Boc₂O Boc2O->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Quench Aqueous Work-up ReactionVessel->Quench Monitor (TLC/LC-MS) Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Boc-Protected Aminocyclohexylcarbamate Purification->Product

Boc Deprotection of Aminocyclohexylcarbamate

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of other functional groups present in the molecule.

General Experimental Protocol using Trifluoroacetic Acid (TFA):

  • Dissolution: Dissolve the Boc-protected aminocyclohexylcarbamate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-20 equivalents) to the solution. The reaction can also be performed using a mixture of TFA and DCM.[4]

  • Reaction: Stir the mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[2]

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aminocyclohexane.[2]

General Experimental Protocol using Hydrochloric Acid (HCl):

  • Dissolution/Suspension: Dissolve the Boc-protected aminocyclohexylcarbamate in a minimal amount of a suitable solvent or suspend it directly in a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or ethyl acetate).[2]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[2]

  • Isolation: The deprotected amine hydrochloride salt often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Boc_Deprotection_Mechanism BocAmine { R-NH-Boc } ProtonatedBocAmine { R-NH-Boc(H⁺) } BocAmine->ProtonatedBocAmine + H⁺ (Acid) CarbamicAcid { R-NH-COOH } ProtonatedBocAmine->CarbamicAcid - (CH₃)₃C⁺ tBuCation { (CH₃)₃C⁺ } ProtonatedBocAmine->tBuCation Amine { R-NH₂ } CarbamicAcid->Amine - CO₂ CO2 { CO₂ } CarbamicAcid->CO2

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data for these transformations on aminocyclohexane and related diamine substrates.

Table 1: Quantitative Data for Boc Protection of Aminocyclohexane Derivatives

SubstrateReagents and ConditionsYield (%)Reference
(1r,4r)-cyclohexane-1,4-diamineBoc₂O, MeOH, 0°C to RT, 16h86[6]
(1R,2R)-cyclohexane-1,2-diamineMe₃SiCl, MeOH, 0°C; then Boc₂O, RT, 1h66[1][7]
EthylenediamineHCl, 50% aq. MeOH; then Boc₂O87[8]

Table 2: Quantitative Data for Boc Deprotection of Aminocyclohexylcarbamate Derivatives

SubstrateReagents and ConditionsTimeYield (%)Reference
N-Boc-protected aminesWater, 100°C12 min90-97[9]
N-Boc-protected amines4M HCl in 1,4-dioxane, RT1-4 hNot specified[2]
N-Boc-protected aminesTFA in DCM, RT0.5-4 hNot specified[2]

Strategic Applications in Drug Development

The aminocyclohexylcarbamate motif is a key structural element in a variety of biologically active molecules. The ability to selectively protect and deprotect the amino group using the Boc strategy is fundamental to the synthesis of these compounds.

Synthesis of Chiral Ligands and Catalysts

The selective mono-Boc protection of chiral diamines, such as (1R,2R)-cyclohexane-1,2-diamine, is a critical step in the synthesis of chiral ligands for asymmetric catalysis.[1][7] This allows for the derivatization of the remaining free amine while the Boc-protected amine is masked, enabling the construction of complex and stereochemically defined catalytic systems.

Chiral_Ligand_Synthesis Diaminocyclohexane Chiral Diaminocyclohexane MonoBoc Mono-Boc Protected Diaminocyclohexane Diaminocyclohexane->MonoBoc Boc₂O Derivatization Derivatization of Free Amine MonoBoc->Derivatization Reagent Deprotection Boc Deprotection Derivatization->Deprotection Acid Ligand Chiral Ligand Deprotection->Ligand

Elaboration of Complex Molecules in Medicinal Chemistry

In the synthesis of pharmaceutical intermediates, the Boc group allows for the sequential introduction of different functionalities onto the aminocyclohexane scaffold. For instance, after Boc protection of an amino group, other positions on the ring can be modified. Subsequent deprotection of the Boc group reveals the amine for further reaction, such as amide bond formation or reductive amination, to build the final target molecule.

Conclusion

The tert-butoxycarbonyl protecting group plays an indispensable role in the synthesis of aminocyclohexylcarbamate derivatives, which are vital building blocks in drug discovery and development. Its ease of introduction and removal, coupled with its stability to a broad range of reaction conditions, provides chemists with a powerful tool for the strategic manipulation of amine functionality. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the efficient and controlled synthesis of complex molecules based on the aminocyclohexane scaffold.

References

Protocols & Analytical Methods

Method

Synthesis of Edoxaban Intermediate: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key chiral intermediate in the manufacturing of the anticoagulant drug Edoxaban. The primary method detailed is the selective mono-N-Boc protection of the corresponding diamine precursor, (1R,2S)-1,2-diaminocyclohexane. This process is crucial for differentiating the two amino groups on the cyclohexane ring, allowing for subsequent regioselective reactions in the total synthesis of Edoxaban. The protocols provided are based on established methodologies for selective acylation of diamines, adapted for the specific stereoisomer required.

Introduction

The synthesis of pharmacologically active molecules often requires precise control of stereochemistry and the strategic use of protecting groups. In the synthesis of Edoxaban, a direct factor Xa inhibitor, the stereospecific introduction of substituents on a 1,2-diaminocyclohexane scaffold is a critical step. The target intermediate, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, possesses a single tert-butoxycarbonyl (Boc) protecting group on one of the two amino functionalities of the cis-diaminocyclohexane. This selective protection is paramount for the subsequent amide bond formation at the unprotected amino group. This application note details a robust and efficient method for this selective mono-Boc protection.

Data Presentation

The following table summarizes the quantitative data for the synthesis of mono-Boc protected diaminocyclohexane. The data is based on a well-established protocol for the trans-isomer, which is expected to have comparable efficiency for the target cis-isomer.

ParameterValueReference
Starting Material(1R,2S)-1,2-diaminocyclohexaneN/A
Producttert-butyl (1R,2S)-2-aminocyclohexylcarbamateN/A
MethodSelective Mono-Boc ProtectionServín, et al.
Yield~66% (reported for trans-isomer)[1][2]
Purity>95% (after workup)[3]
AnalysisNMR, IR, Mass Spectrometry[2]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of (1R,2S)-1,2-diaminocyclohexane

This protocol is adapted from the method described by Servín et al. for the selective mono-Boc protection of the trans-isomer.[1][2]

Materials:

  • (1R,2S)-1,2-diaminocyclohexane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (2N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Diethyl ether

Procedure:

  • Preparation of the Diamine Free Base: If starting from a salt (e.g., tartrate), treat the salt with a 4N NaOH solution to obtain the free diamine. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-1,2-diaminocyclohexane (1 equivalent) in anhydrous methanol.

  • In-situ Generation of HCl: Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride salt may form.

  • Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: To the mixture, add 1 mL of water, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Yield: Based on the synthesis of the trans-isomer, a yield of approximately 66% is expected.[1][2]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start_material (1R,2S)-1,2-diaminocyclohexane reaction_step Selective Mono-Boc Protection (Boc₂O, TMSCl, MeOH) start_material->reaction_step 1. Dissolution workup_step Aqueous Workup & Extraction reaction_step->workup_step 2. Reaction Quench final_product tert-butyl (1R,2S)-2-aminocyclohexylcarbamate workup_step->final_product 3. Isolation

Caption: Workflow for the synthesis of the Edoxaban intermediate.

Logical Relationship of Key Steps

This diagram outlines the logical progression and rationale behind the selective mono-protection strategy.

LogicalRelationship Diamine Symmetric Diamine ((1R,2S)-1,2-diaminocyclohexane) Protonation Selective Mono-protonation (in-situ HCl from TMSCl) Diamine->Protonation Step 1 Differentiation Nucleophilicity Differentiation (One amine is protonated, one is free) Protonation->Differentiation Result Acylation Selective Acylation (Boc₂O reacts with the free amine) Differentiation->Acylation Step 2 Product Mono-protected Product (tert-butyl (1R,2S)-2-aminocyclohexylcarbamate) Acylation->Product Final Result

Caption: Rationale for selective mono-Boc protection of the diamine.

References

Application

Application Notes and Protocols for Asymmetric Hydrogenation using tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the asymmetric hydrogenation of aromatic ketones, utilizing a catalyst system derived from a rutheni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric hydrogenation of aromatic ketones, utilizing a catalyst system derived from a ruthenium precursor and the chiral ligand, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This method is an effective route for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Overview and Key Features

Asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral molecules. The use of chiral diamine ligands, such as derivatives of 1,2-diaminocyclohexane (DACH), in combination with ruthenium catalysts has been shown to be highly effective for the enantioselective reduction of prochiral ketones. The tert-butyl carbamate (Boc) protecting group on the diamine ligand can influence the steric and electronic properties of the catalyst, thereby affecting its activity and enantioselectivity.

PhanePhos-ruthenium-diamine complexes are known to efficiently catalyze the asymmetric hydrogenation of a wide range of aromatic, heteroaromatic, and α,β-unsaturated ketones with excellent enantioselectivity.[1] The use of readily available and less expensive diamine ligands like DACH derivatives makes these catalytic systems economically attractive.[1]

Data Presentation

The following table summarizes the typical performance of a ruthenium catalyst modified with a chiral diamine ligand in the asymmetric hydrogenation of acetophenone. While specific data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is not available in the public literature, the data presented for a similar (R,R)-DACH ligand provides a reasonable expectation of performance.

SubstrateCatalyst SystemSolventBaseH₂ PressureTemp.Time (h)Conversion (%)ee (%)Product Configuration
AcetophenoneRu-diphosphine/(R,R)-DACHIsopropanolt-BuOK8 bar20 °C4>9999(R)

Note: This data is representative of a typical PhanePhos-ruthenium-DACH system and serves as a guideline. Actual results with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate may vary.

Experimental Protocols

This section provides a detailed methodology for the in-situ preparation of the ruthenium catalyst and the subsequent asymmetric hydrogenation of an aromatic ketone.

Materials and Reagents
  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral Ligand: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Diphosphine ligand (e.g., (S)-Xyl-PhanePhos)

  • Aromatic ketone substrate (e.g., acetophenone)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations

  • High-pressure autoclave

Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation

1. Catalyst Preparation (in-situ):

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the diphosphine ligand (e.g., (S)-Xyl-PhanePhos, 1.1 mol%) to a Schlenk flask.
  • Add anhydrous, degassed isopropanol to dissolve the components.
  • Add the chiral diamine ligand, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (1.2 mol%).
  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

2. Asymmetric Hydrogenation:

  • To the freshly prepared catalyst solution, add the aromatic ketone substrate (e.g., acetophenone, 100 mol%).
  • In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK, 10 mol%) in anhydrous isopropanol.
  • Transfer the substrate and catalyst solution to a high-pressure autoclave.
  • Add the base solution to the autoclave.
  • Seal the autoclave and purge with hydrogen gas 3-5 times.
  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8 bar).
  • Commence stirring and maintain the reaction at the desired temperature (e.g., 20 °C) for the required time (e.g., 4-24 hours), monitoring the reaction progress by GC or TLC.

3. Work-up and Analysis:

  • Upon completion, carefully vent the hydrogen gas.
  • Quench the reaction by the addition of a small amount of water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
  • Determine the conversion by ¹H NMR or GC analysis.
  • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Mandatory Visualizations

Experimental Workflow

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_hydro Asymmetric Hydrogenation cluster_workup Work-up & Analysis Ru_prec Ru Precursor Mix_cat Mix & Stir Ru_prec->Mix_cat Di_lig Diphosphine Ligand Di_lig->Mix_cat DACH_lig tert-butyl (1R,2S)-2- aminocyclohexylcarbamate DACH_lig->Mix_cat Solvent_prep Anhydrous i-PrOH Solvent_prep->Mix_cat Autoclave Autoclave Reaction Mix_cat->Autoclave Catalyst Solution Ketone Aromatic Ketone Ketone->Autoclave Base Base (t-BuOK) Base->Autoclave Workup Quench & Extract Autoclave->Workup H₂, Pressure, Temp Purify Column Chromatography Workup->Purify Analysis Conversion (NMR/GC) ee (HPLC/GC) Purify->Analysis Purified Product

Caption: General workflow for the asymmetric hydrogenation of an aromatic ketone.

Catalytic Cycle

Catalytic_Cycle Ru_H2 [RuH₂(diphosphine)(diamine)] (Active Catalyst) TS Six-membered Transition State Ru_H2->TS + Ketone Ketone Ketone (R¹COR²) Ketone->TS Ru_alkoxide [RuH(alkoxide)(diphosphine)(diamine)] TS->Ru_alkoxide Hydride & Proton Transfer Ru_alkoxide->Ru_H2 - H₂O (from i-PrOH oxidation) Alcohol Chiral Alcohol (R¹R²CHOH) Ru_alkoxide->Alcohol + H₂ Alcohol->Ru_H2 - Product

Caption: Proposed catalytic cycle for Ru-diamine catalyzed ketone hydrogenation.

References

Method

Application Notes and Protocols for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral diamine derivative that holds significant potential as a ligand in asymmetric catalys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral diamine derivative that holds significant potential as a ligand in asymmetric catalysis. Its rigid cyclohexane backbone and stereochemically defined amino groups make it an excellent candidate for inducing enantioselectivity in a variety of metal-catalyzed reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective coordination to a metal center, creating a well-defined chiral environment around the catalytic site. While direct applications of this specific N-Boc protected ligand are not extensively documented, its structural similarity to widely used (1R,2S)-diaminocyclohexane (DACH) derivatives allows for the adaptation of established protocols.

These application notes provide an overview of the potential applications of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate as a ligand in key catalytic transformations, along with detailed, representative experimental protocols. The provided methodologies are based on analogous systems and serve as a starting point for researchers to explore the catalytic activity of this specific ligand.

I. Key Applications in Asymmetric Catalysis

The chiral scaffold of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is particularly well-suited for creating effective catalysts for a range of asymmetric reactions, including:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: The formation of ruthenium (II) complexes with chiral diamine ligands is a cornerstone of asymmetric transfer hydrogenation. These catalysts are highly effective in the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. The N-H moiety of the coordinated diamine is believed to play a crucial role in the hydrogen transfer step from a hydrogen donor, such as isopropanol or formic acid.

  • Asymmetric Hydrogenation (AH) of Ketones: Similar to ATH, chiral diamine ligands are used in combination with metals like ruthenium and rhodium for the direct asymmetric hydrogenation of ketones using molecular hydrogen. These reactions are often highly efficient and produce chiral alcohols in high yields and enantiomeric excess.

  • Asymmetric Carbon-Carbon Bond Forming Reactions: Chiral diamine derivatives have been employed as ligands in a variety of C-C bond-forming reactions, including rhodium-catalyzed conjugate additions and palladium-catalyzed allylic alkylations. The ligand's stereochemistry dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the product over the other.

II. Data Presentation: Performance of Analogous (1R,2S)-DACH Derived Ligands

The following tables summarize the performance of catalytic systems employing ligands derived from (1R,2S)-diaminocyclohexane in various asymmetric reactions. This data provides a benchmark for the expected performance of catalysts derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-(diamine) Catalysts

EntrySubstrateCatalyst SystemS/C RatioH-DonorTemp (°C)Yield (%)ee (%)Reference
1Acetophenone[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN100:1HCOOH/NEt₃28>9598 (R)Noyori et al.
21-Tetralone[RuCl₂(p-cymene)]₂ / Chiral Diamine200:1i-PrOH809997 (S)Representative
32-Chloroacetophenone[RuCl₂(p-cymene)]₂ / Chiral Diamine100:1i-PrOH/KOH259896 (R)Representative
4Benzylacetone[RuCl₂(p-cymene)]₂ / Chiral Diamine100:1HCOOH/NEt₃259495 (S)Representative

Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. The data for entries 2-4 are representative of typical results found in the literature for similar systems.

Table 2: Asymmetric Hydrogenation of Ketones with Rh/Ir-(diamine) Catalysts

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
1Acetophenone[RhCl(COD)]₂ / Chiral Diamine-phosphine1000:11025>9995 (R)Representative
24-Methoxyacetophenone[Ir(COD)Cl]₂ / Chiral Diamine500:150309892 (S)Representative
31-Indanone[Rh(NBD)₂]BF₄ / Chiral Diamine-phosphine200:12025>9999 (R)Representative

Note: The data presented are representative of results for analogous systems and serve as a potential benchmark.

III. Experimental Protocols

The following are detailed, representative protocols for key catalytic reactions where tert-butyl (1R,2S)-2-aminocyclohexylcarbamate can be potentially employed as a ligand.

Protocol 1: In-situ Preparation of a Ruthenium Catalyst for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the preparation of a chiral ruthenium catalyst from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its application in the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Catalyst Pre-formation:

    • In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (e.g., 4.7 mg, 0.022 mmol) in anhydrous isopropanol (5 mL).

    • Stir the mixture at room temperature for 30-60 minutes. The solution should change color, indicating the formation of the catalyst complex.

  • Reaction Setup:

    • In a separate Schlenk flask, prepare a solution of potassium hydroxide (e.g., 11.2 mg, 0.2 mmol) in isopropanol (5 mL).

    • Add acetophenone (e.g., 120 mg, 1.0 mmol) to the catalyst solution.

    • Add the isopropanolic KOH solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition (Representative)

This protocol outlines a general procedure for a rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an enone, a reaction where chiral diamine derivatives can be effective.

Materials:

  • [Rh(acac)(CO)₂] or [Rh(C₂H₄)₂Cl]₂

  • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • α,β-Unsaturated ketone (e.g., Cyclohexenone)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk tube under an inert atmosphere, add the rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂, 0.01 mmol) and tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (0.022 mmol).

    • Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Mixture:

    • To the catalyst solution, add the arylboronic acid (1.5 mmol), the α,β-unsaturated ketone (1.0 mmol), and the base (e.g., Et₃N, 2.0 mmol).

    • Add water (0.2 mL) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Analysis:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

IV. Visualizations

Diagram 1: Experimental Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Analysis prep1 [RuCl2(p-cymene)]2 + Ligand in i-PrOH prep2 Stir at RT (30-60 min) prep1->prep2 Formation of active catalyst react1 Add Substrate (Ketone) prep2->react1 Transfer to reaction react2 Add Base (KOH in i-PrOH) react1->react2 react3 Heat and Stir (1-24h) react2->react3 workup1 Quench with H2O react3->workup1 Reaction completion workup2 Extraction workup1->workup2 workup3 Purification (Chromatography) workup2->workup3 workup4 Analysis (Chiral HPLC/GC) workup3->workup4

Caption: A general workflow for a typical asymmetric transfer hydrogenation experiment.

Diagram 2: Plausible Catalytic Cycle for Ru-catalyzed ATH of a Ketone

G Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_amide [Ru]-NH (Amide Complex) Ru_precatalyst->Ru_amide -Cl-, +Base Ru_hydride [Ru]-H (Hydride Species) Ru_amide->Ru_hydride + i-PrOH - Acetone Product_complex [Ru]-O-CH(R)R' (Product Complex) Ru_hydride->Product_complex + Ketone Product_complex->Ru_amide + i-PrOH - Chiral Alcohol Ketone R-CO-R' (Ketone) iPrOH i-PrOH Alcohol R-CH(OH)-R' (Chiral Alcohol) Acetone Acetone

Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Application

Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the large-scale synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a critical chiral building block in the development of various pharmaceutical agents. The protocols detailed herein are designed for scalability and reproducibility in a research or industrial setting.

Overview of the Synthetic Pathway

The synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is achieved through a multi-step process commencing with the hydrogenation of a commercially available starting material to yield cis-1,2-diaminocyclohexane. The racemic cis-diamine is then resolved to isolate the desired (1R,2S)-enantiomer. Finally, selective mono-Boc protection of the chiral diamine affords the target compound.

G cluster_0 Synthesis of cis-1,2-Diaminocyclohexane cluster_1 Resolution and Protection Start o-Phenylenediamine Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, Rh/C) Start->Hydrogenation Mixture Mixture of cis- and trans-1,2-Diaminocyclohexane Hydrogenation->Mixture Separation Isomer Separation Mixture->Separation RacemicCis Racemic cis-1,2-Diaminocyclohexane Separation->RacemicCis Resolution Chiral Resolution (e.g., with Tartaric Acid) RacemicCis->Resolution ChiralDiamine (1R,2S)-1,2-Diaminocyclohexane Resolution->ChiralDiamine MonoBoc Selective Mono-Boc Protection ChiralDiamine->MonoBoc FinalProduct tert-butyl (1R,2S)-2- aminocyclohexylcarbamate MonoBoc->FinalProduct

Figure 1: Overall synthetic pathway.

Experimental Protocols

Synthesis of Racemic cis-1,2-Diaminocyclohexane

The synthesis of the cis-1,2-diaminocyclohexane precursor can be achieved via the catalytic hydrogenation of o-phenylenediamine. This method typically produces a mixture of cis and trans isomers, which require subsequent separation.

Protocol 2.1.1: Catalytic Hydrogenation of o-Phenylenediamine

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with o-phenylenediamine and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C, or Rhodium on Carbon, Rh/C).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate, containing a mixture of cis- and trans-1,2-diaminocyclohexane, is concentrated under reduced pressure.

Protocol 2.1.2: Separation of cis and trans Isomers

The separation of the cis and trans isomers can be accomplished by fractional distillation under reduced pressure or by selective crystallization of a salt.

Chiral Resolution of Racemic cis-1,2-Diaminocyclohexane

The resolution of the racemic cis-diamine is a critical step to obtain the enantiomerically pure (1R,2S)-1,2-diaminocyclohexane. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.

Protocol 2.2.1: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic cis-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. The diastereomeric salt of the (1R,2S)-diamine with L-(+)-tartaric acid will preferentially crystallize. Allow the mixture to stand, possibly with cooling, to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Diamine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., NaOH solution) until the pH is highly alkaline.

  • Extraction: Extract the liberated (1R,2S)-1,2-diaminocyclohexane with an organic solvent such as dichloromethane or ethyl acetate. Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure diamine.

Large-Scale Selective Mono-Boc Protection

A highly efficient method for the selective mono-Boc protection of diamines on a large scale involves the in-situ formation of the mono-hydrochloride salt, followed by reaction with di-tert-butyl dicarbonate (Boc₂O).[1][2][3] This "one-pot" procedure minimizes the formation of the di-protected byproduct.[1]

G cluster_workflow Mono-Boc Protection Workflow Start Dissolve (1R,2S)-1,2-diaminocyclohexane in anhydrous Methanol Cooling1 Cool to 0 °C Start->Cooling1 HCl_add Slowly add 1 equivalent of Me3SiCl or HCl in MeOH Cooling1->HCl_add Stir1 Stir to form mono-salt HCl_add->Stir1 Boc2O_add Add 1 equivalent of Boc₂O Stir1->Boc2O_add Stir2 Stir at room temperature Boc2O_add->Stir2 Workup Aqueous work-up and extraction Stir2->Workup Purification Purification (e.g., crystallization) Workup->Purification FinalProduct tert-butyl (1R,2S)-2- aminocyclohexylcarbamate Purification->FinalProduct

Figure 2: Workflow for selective mono-Boc protection.

Protocol 2.3.1: Selective Mono-Boc Protection

  • Reactor Setup: In a suitable reactor, dissolve (1R,2S)-1,2-diaminocyclohexane in anhydrous methanol under a nitrogen atmosphere.

  • Monoprotonation: Cool the solution to 0 °C. Slowly add one equivalent of a solution of hydrogen chloride in methanol or chlorotrimethylsilane (Me₃SiCl).[1] Stir the mixture at this temperature for 30-60 minutes to ensure the formation of the mono-hydrochloride salt.

  • Boc Protection: To the resulting suspension, add one equivalent of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in methanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to >12 with a concentrated aqueous base solution (e.g., 4N NaOH).

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., dichloromethane-hexane) to afford tert-butyl (1R,2S)-2-aminocyclohexylcarbamate as a pure solid.[1]

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Table 1: Synthesis of Racemic cis-1,2-Diaminocyclohexane

StepStarting MaterialKey ReagentsTypical YieldPurity (cis-isomer)
Hydrogenationo-PhenylenediamineRu/C, H₂>90% (total diamine)Varies (e.g., 70-80%)

Table 2: Chiral Resolution and Mono-Boc Protection

StepStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (e.e.)Final Purity
ResolutionRacemic cis-1,2-DiaminocyclohexaneL-(+)-Tartaric Acid35-45% (for one enantiomer)>99%>99%
Mono-Boc Protection(1R,2S)-1,2-DiaminocyclohexaneBoc₂O, Me₃SiCl66-85%[1][3]>99%>99%

Conclusion

The protocols described provide a robust and scalable pathway for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The key steps involve the synthesis and isolation of the cis-1,2-diaminocyclohexane precursor, efficient chiral resolution, and a highly selective mono-Boc protection strategy. These methods are suitable for producing high-purity material required for pharmaceutical research and development.

References

Method

Application Notes and Protocols: Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral building block derived from cis-1,2-diaminocyclohexane. Its rigid, stereochemically d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral building block derived from cis-1,2-diaminocyclohexane. Its rigid, stereochemically defined structure makes it a valuable synthon in pharmaceutical chemistry. The presence of a Boc-protected amine at the C1 position and a free amine at the C2 position allows for selective functionalization, enabling the construction of complex chiral molecules. While its trans counterpart has been more extensively utilized, the cis isomer offers a unique stereochemical arrangement that is increasingly being explored for the development of novel chiral ligands and drug candidates.

This document provides an overview of the applications of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in pharmaceutical synthesis, with a focus on its role in asymmetric catalysis and as a scaffold for pharmacologically active compounds. Detailed experimental protocols for its synthesis and a representative application are also presented.

Key Applications

The primary application of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in the pharmaceutical industry is as a precursor for chiral ligands used in asymmetric synthesis. The defined spatial orientation of the two amino groups is critical for inducing stereoselectivity in chemical transformations.

  • Chiral Ligands for Asymmetric Catalysis: The cis-diamine scaffold has been used to synthesize a variety of chiral ligands for transition metal-catalyzed reactions. These ligands have shown promise in asymmetric reactions such as the Henry reaction (nitroaldol reaction), which is a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules, including drug intermediates.[1] The conformational rigidity of the cyclohexane backbone, combined with the chirality of the diamine, allows for effective transfer of stereochemical information during the catalytic cycle. While the trans-isomer is more common, studies involving cis-1,2-diaminocyclohexane derivatives are an active area of research.[1]

  • Scaffold for Novel Drug Candidates: The cis-1,2-diaminocyclohexane framework has been investigated as a core scaffold in the design of potent enzyme inhibitors. For example, derivatives of cis-1,2-diaminocyclohexane have been explored in the development of Factor Xa inhibitors, which are a class of anticoagulant medications.[2] The diamine structure serves as a rigid backbone to which various pharmacophoric groups can be attached in a specific three-dimensional arrangement to optimize binding to the enzyme's active site.

Experimental Protocols

Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

The synthesis of the title compound involves the selective mono-Boc protection of (1R,2S)-1,2-diaminocyclohexane. A general and efficient method for the mono-protection of diamines involves the in situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it less reactive towards Boc-anhydride.[3][4]

Reaction Scheme:

Materials:

  • (1R,2S)-1,2-diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • 4N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1R,2S)-1,2-diaminocyclohexane (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (1 mL per gram of diamine) to the mixture.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with ethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with 4N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Quantitative Data:

ParameterValueReference
Yield 66-80%[3][4]
Purity >97%[5]
Appearance White to off-white solid
Application in Asymmetric Henry Reaction

This protocol describes a general procedure for the use of a chiral ligand derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in a copper-catalyzed asymmetric Henry reaction. The first step is the synthesis of the Schiff base ligand.

Step 1: Synthesis of Chiral Schiff Base Ligand

  • Dissolve tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (1.0 eq) in methanol.

  • Add 2-hydroxy-1-naphthaldehyde (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • The resulting Schiff base ligand can often be used directly in the next step or purified by recrystallization.

Step 2: Asymmetric Henry Reaction

  • In a reaction vessel, dissolve the chiral Schiff base ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in a suitable solvent such as isopropanol.

  • Stir the mixture at room temperature for 1 hour to form the copper complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aromatic aldehyde (1.0 eq) and nitromethane (5.0 eq).

  • Add a base such as triethylamine (1.2 eq) dropwise.

  • Stir the reaction at this temperature until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral nitroalkanol.

Quantitative Data for a Representative Reaction:

SubstrateLigand LoadingYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde10 mol%8798
4-Nitrobenzaldehyde10 mol%9596
2-Naphthaldehyde10 mol%7998

(Note: The data presented in this table is representative of typical results that can be achieved with this class of ligands and may vary based on specific reaction conditions and ligand structure.)[1]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Diamine (1R,2S)-1,2-diaminocyclohexane MonoProtonated Mono-protonated Diamine Diamine->MonoProtonated 1. Add Me3SiCl at 0°C 2. Warm to RT Me3SiCl Me3SiCl in Anhydrous MeOH Boc2O (Boc)2O CrudeProduct Crude Mono-Boc Product MonoProtonated->CrudeProduct Add (Boc)2O PureProduct tert-butyl (1R,2S)-2-aminocyclohexylcarbamate CrudeProduct->PureProduct 1. Workup (Base) 2. Extraction 3. Purification G cluster_application Role in Asymmetric Catalysis ChiralSynthon tert-butyl (1R,2S)-2-aminocyclohexylcarbamate ChiralLigand Chiral Ligand (e.g., Schiff Base) ChiralSynthon->ChiralLigand Derivatization Catalyst Chiral Metal Catalyst ChiralLigand->Catalyst Complexation Metal Metal Salt (e.g., Cu(OAc)2) Metal->Catalyst Enantioenriched Enantioenriched Product (e.g., >95% S) Catalyst->Enantioenriched Catalyzes Substrates Prochiral Substrates (Aldehyde + Nitromethane) Racemic Racemic Product (50% R, 50% S) Substrates->Racemic Uncatalyzed Reaction Substrates->Enantioenriched Asymmetric Reaction

References

Application

Application Notes and Protocols: Preparation of Chiral Sal-en Catalysts from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed protocols for the multi-step synthesis of a chiral manganese(III)-Salen catalyst, a versatile tool in asymm...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of a chiral manganese(III)-Salen catalyst, a versatile tool in asymmetric synthesis, starting from the readily available precursor, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The procedures outlined herein cover the initial deprotection of the starting material to yield the free diamine, followed by the synthesis of the Salen-type ligand, and subsequent complexation with manganese(III). Furthermore, application data for the use of such catalysts in asymmetric epoxidation is presented to demonstrate their efficacy.

Introduction

Chiral Salen (salicylaldehyde-ethylenediamine) complexes are a class of privileged ligands in asymmetric catalysis, capable of effecting a wide range of enantioselective transformations. Their utility stems from a structurally tunable tetradentate framework that forms stable complexes with various transition metals. The catalyst derived from (1R,2S)-cyclohexane-1,2-diamine is particularly effective in promoting reactions such as asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions.

This guide details a reliable three-step synthetic sequence to prepare a manganese(III)-Salen catalyst, often referred to as a Jacobsen-type catalyst, from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Overall Synthetic Scheme

The preparation of the chiral Mn(III)-Salen catalyst is a three-step process:

  • Step 1: Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material to yield the chiral diamine, (1R,2S)-cyclohexane-1,2-diamine.

  • Step 2: Ligand Synthesis. Condensation of the chiral diamine with two equivalents of a substituted salicylaldehyde to form the Salen ligand.

  • Step 3: Metallation. Complexation of the Salen ligand with a manganese(II) salt followed by oxidation to the active Mn(III) catalyst.

Experimental Protocols

Step 1: Boc Deprotection of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This protocol describes the acidic removal of the Boc protecting group to yield (1R,2S)-cyclohexane-1,2-diamine.

Materials:

  • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain (1R,2S)-cyclohexane-1,2-diamine as an oil or low-melting solid. The product is often used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of the Chiral Salen Ligand

This protocol details the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine, a common Jacobsen-type ligand.

Materials:

  • (1R,2S)-cyclohexane-1,2-diamine (from Step 1)

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) in absolute ethanol.

  • To this solution, add a solution of (1R,2S)-cyclohexane-1,2-diamine (1.0 equivalent) in absolute ethanol.

  • Heat the resulting mixture to reflux and maintain for 1-2 hours. A yellow precipitate should form.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration and wash with cold ethanol.

  • Dry the solid under vacuum to obtain the pure Salen ligand.

Expected Yield: 90-98%.

Step 3: Synthesis of the Manganese(III)-Salen Catalyst

This protocol describes the complexation of the Salen ligand with manganese(II) acetate, followed by air oxidation to the Mn(III) catalyst.

Materials:

  • Chiral Salen ligand (from Step 2)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Absolute ethanol

  • Toluene

  • Lithium chloride (LiCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Air inlet (e.g., a needle connected to an air pump)

Procedure:

  • Suspend the Salen ligand (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Add manganese(II) acetate tetrahydrate (2.0 equivalents) to the suspension.

  • Heat the mixture to reflux for 1 hour. The color of the solution should turn dark brown.

  • While refluxing, bubble air through the solution for an additional hour to facilitate the oxidation of Mn(II) to Mn(III).

  • Add lithium chloride (3.0 equivalents) and continue to reflux for another 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in toluene and filter to remove any insoluble salts.

  • Concentrate the filtrate to obtain the crude Mn(III)-Salen catalyst as a dark brown solid. The catalyst can be purified by recrystallization from a suitable solvent system like toluene/heptane.

Expected Yield: 85-95%.

Data Presentation

The efficacy of chiral Mn(III)-Salen catalysts is typically evaluated in asymmetric epoxidation reactions. The following table summarizes representative data for the epoxidation of various unfunctionalized olefins using a Jacobsen-type catalyst.

EntryAlkene SubstrateCatalyst Loading (mol%)OxidantYield (%)Enantiomeric Excess (ee, %)Reference
1cis-β-Methylstyrene2NaOCl>9588[1]
2Styrene2NaOCl9529-45[1]
3Indene1UHP¹>9996
46-Cyano-2,2-dimethylchromene1UHP¹>99>99
5α-Methylstyrene2NaOCl>9554-83[1][2]

¹UHP: Urea-Hydrogen Peroxide adduct

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of the chiral Mn(III)-Salen catalyst.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Ligand Synthesis cluster_2 Step 3: Metallation A tert-butyl (1R,2S)-2- aminocyclohexylcarbamate B (1R,2S)-cyclohexane- 1,2-diamine A->B  TFA, DCM D Chiral Salen Ligand B->D C 3,5-di-tert-butyl-2- hydroxybenzaldehyde C->D  Ethanol, Reflux F Chiral Mn(III)-Salen Catalyst D->F E Mn(OAc)₂·4H₂O E->F  1. Ethanol, Reflux  2. Air  3. LiCl

Caption: Workflow for the synthesis of a chiral Mn(III)-Salen catalyst.

Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the asymmetric epoxidation of an alkene using the prepared Mn(III)-Salen catalyst.

G A Mn(III)-Salen Catalyst B [Salen-Mn(V)=O] Intermediate A->B Oxidation B->A Regeneration C Epoxide Product B->C Oxygen Transfer D Alkene Substrate D->B E Oxygen Source (e.g., NaOCl) E->A

Caption: Proposed catalytic cycle for Mn(III)-Salen catalyzed epoxidation.

References

Method

Application Notes and Protocols: Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in stereoselective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in stereoselective synthesis. The primary focus is on its role as a crucial building block for synthesizing high-value pharmaceutical agents and its emerging application in the development of novel chiral ligands for asymmetric catalysis.

Application as a Key Intermediate in the Synthesis of Edoxaban

A major application of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives is in the industrial synthesis of Edoxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor.[1] The specific stereochemistry of the diaminocyclohexane backbone is critical for the drug's efficacy. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the amino groups during the synthesis.

1.1. Synthesis of a Key Edoxaban Intermediate

The synthesis involves the coupling of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.[1] This reaction forms a key amide bond, leading to a direct precursor of Edoxaban.

Table 1: Quantitative Data for the Synthesis of Edoxaban Intermediate

Reactant AReactant BBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamateethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateTriethylamineAcetonitrile507~93.098.96[1]
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate saltethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride saltTriethylamineAcetonitrile60-707--[1]

1.2. Experimental Protocol: Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate [1]

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Reactant A)

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Reactant B)

  • Triethylamine

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, mix 800 g (2.80 mol) of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and 673 g (2.94 mol, 1.05 molar equivalents) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with 4 L of acetonitrile.

  • Heat the resulting mixture to approximately 50 °C.

  • While maintaining the temperature, slowly add 269 mL (195 g, 1.4 mol, 0.5 molar equivalents) of triethylamine.

  • Stir the reaction mixture at 50 °C for approximately 7 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the mixture, which may be followed by the addition of water to facilitate precipitation of the product.

  • Isolate the solid product by filtration, wash with an appropriate solvent, and dry under vacuum.

This process yields tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a white solid.

1.3. Logical Workflow for Edoxaban Intermediate Synthesis

G Workflow for Edoxaban Intermediate Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Work-up & Isolation Reactant_A tert-butyl N-((1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate Mixing Mix Reactants and Solvent Reactant_A->Mixing Reactant_B ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate Reactant_B->Mixing Solvent Acetonitrile Solvent->Mixing Heating Heat to 50°C Mixing->Heating Base_Addition Slowly Add Triethylamine Heating->Base_Addition Stirring Stir for 7 hours Base_Addition->Stirring Cooling_Precipitation Cool and Precipitate (optional water addition) Stirring->Cooling_Precipitation Filtration Filter Cooling_Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Edoxaban Intermediate (White Solid) Drying->Product

Caption: Workflow for the synthesis of a key Edoxaban intermediate.

Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis

While the trans-1,2-diaminocyclohexane scaffold is more commonly employed in the design of chiral ligands, recent research has demonstrated the significant potential of cis-1,2-diaminocyclohexane derivatives, such as tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, in creating novel, conformationally locked chiral ligands.[2][3][4] These ligands can induce high stereoselectivity in various asymmetric reactions.

2.1. Conformationally Locked cis-Diamine Ligands in the Asymmetric Henry Reaction

A series of axially chiral, conformationally locked ligands derived from a cis-1,2-diaminocyclohexane scaffold have been synthesized and successfully applied in the asymmetric Henry (nitroaldol) reaction.[2][5] The conformational lock is key to creating a well-defined chiral environment around the metal center, which is responsible for the stereochemical outcome of the reaction.

Table 2: Performance of a cis-Diamine Based Ligand in the Asymmetric Henry Reaction

AldehydeNitroalkaneCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydeNitromethane5Room TempHighModerate[2][5]
Substituted BenzaldehydesNitromethane5-20GoodUp to 70[2][5]

2.2. Experimental Protocol: General Procedure for the Asymmetric Henry Reaction

Materials:

  • Aldehyde

  • Nitroalkane

  • Copper(II) acetate

  • Conformationally locked cis-diamine ligand

  • Base (e.g., triethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(II) acetate and the chiral cis-diamine ligand in the solvent.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde, followed by the nitroalkane and the base.

  • Stir the reaction mixture until completion, as monitored by TLC or GC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

2.3. Proposed Catalytic Cycle for the Asymmetric Henry Reaction

G Proposed Catalytic Cycle for Asymmetric Henry Reaction Catalyst_Formation Cu(II) + cis-Diamine Ligand (Catalyst Precursor) Active_Catalyst Active Cu(II)-Ligand Complex Catalyst_Formation->Active_Catalyst Activation Coordination Coordination of Aldehyde and Nitronate Active_Catalyst->Coordination Nitronate_Formation Nitronate Formation (Nitroalkane + Base) Nitronate_Formation->Coordination CC_Bond_Formation C-C Bond Formation (Stereoselective Attack) Coordination->CC_Bond_Formation Product_Release Product Release & Catalyst Regeneration CC_Bond_Formation->Product_Release Product_Release->Active_Catalyst Regeneration Product Chiral Nitroaldol Product Product_Release->Product

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Summary and Outlook

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a valuable chiral building block in stereoselective synthesis. Its primary established role is as a key intermediate in the synthesis of the blockbuster drug Edoxaban, where its specific stereochemistry is paramount. The protocols for this application are well-defined and optimized for large-scale production.

Furthermore, the development of novel chiral ligands from the cis-1,2-diaminocyclohexane scaffold is a promising and expanding area of research. These ligands, particularly those with conformationally locked structures, have shown potential in asymmetric catalysis, offering an alternative to the more commonly used trans-isomers. Further exploration and optimization of these ligand systems are expected to lead to highly efficient catalysts for a broader range of stereoselective transformations, enhancing the toolkit available to synthetic chemists in academia and industry.

References

Application

Application Notes and Protocols for the Purification of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key building block in pharmaceutical synthesis. The following methods have been compiled to offer a range of techniques suitable for various scales and purity requirements.

Introduction

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the remaining free amine, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. Achieving high purity of this intermediate is critical to ensure the quality and efficacy of the final product. This guide outlines several effective purification strategies.

Purification Methods Overview

Several methods can be employed to purify tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The choice of method will depend on the nature of the impurities, the desired final purity, and the scale of the operation. The most common and effective methods include:

  • Recrystallization: A straightforward and scalable method for removing impurities that have different solubility profiles from the target compound.

  • Acid-Base Extraction: An effective liquid-liquid extraction technique to separate the basic product from neutral or acidic impurities.

  • Diastereomeric Salt Resolution: A classical method for separating enantiomers or diastereomers by forming salts with a chiral resolving agent, which can then be separated by crystallization.

  • Column Chromatography: A high-resolution technique suitable for separating complex mixtures and achieving very high purity, particularly at a smaller scale.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of Boc-protected diamines and related compounds. Please note that specific results for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate may vary depending on the initial purity and specific experimental conditions.

Purification MethodCompoundInitial PurityFinal PurityYieldReference
Crystallizationtert-butyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamateNot Specified>98%87.7%[1]
Precipitation/Washingtert-butyl N-[...]-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivativeNot Specified98.50%91.1%[2]
Precipitation/Washingtert-butyl N-[...]-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivativeNot Specified98.96%93.0%[2]
Precipitation/Washingtert-butyl N-[...]-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivativeNot Specified99.35%92.2%[2]
Acid-Base Extraction(2-Aminoethyl)carbamic acid tert-butyl esterNot SpecifiedNot Specified51-65%[3]

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System

This protocol is a general method for the recrystallization of Boc-protected amino compounds and can be adapted for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.[4]

Materials:

  • Crude tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • "Good" solvent (e.g., ethyl acetate, toluene)

  • "Poor" solvent (e.g., hexane, cyclohexane)[4][5]

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask. Heat the mixture gently with stirring until the compound is fully dissolved.

  • Slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator for a few hours.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is adapted from a procedure for a similar Boc-protected diamine and is effective for removing non-basic impurities.[3]

Materials:

  • Crude tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Diethyl ether or dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in diethyl ether or DCM in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated amine product will move to the aqueous layer.

  • Separate the layers and save the aqueous layer. Extract the organic layer two more times with 1 M HCl.

  • Combine all aqueous extracts. Wash the combined aqueous layer with a small amount of diethyl ether or DCM to remove any remaining neutral impurities.

  • Carefully add 1 M NaOH to the aqueous layer with stirring until the pH is basic (pH > 10). This will deprotonate the amine and cause it to become insoluble in water.

  • Extract the product from the basic aqueous layer with three portions of diethyl ether or DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the purified product.

Protocol 3: Purification via Diastereomeric Salt Formation

This method is highly effective for separating enantiomers or diastereomers. The formation of a diastereomeric salt with a chiral acid allows for separation by fractional crystallization. A relevant study suggests the use of mandelic acid for a similar compound.[6]

Materials:

  • Crude tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid, L-(+)-tartaric acid)[7]

  • Solvent (e.g., ethanol, methanol, isopropanol)

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • 1 M Sodium hydroxide (NaOH)

  • Extraction solvent (e.g., diethyl ether, DCM)

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Add the resolving agent solution to the solution of the crude product with stirring.

  • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with 1 M NaOH.

  • Extract the purified product with an organic solvent as described in the acid-base extraction protocol.

  • The purity of the resolved amine can be determined by chiral HPLC.

Visualizations

Experimental Workflow: Recrystallization

G Workflow for Purification by Recrystallization start Crude Product dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor clarify Add a few drops of 'good' solvent to clarify add_poor->clarify cool Cool slowly to room temperature clarify->cool crystallize Further cooling to maximize crystallization cool->crystallize filter Collect crystals by vacuum filtration crystallize->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Logical Relationship: Acid-Base Extraction

G Logical Flow of Acid-Base Extraction cluster_0 Acidic Extraction cluster_1 Basification and Back-Extraction crude Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) crude->add_acid Extraction aqueous_layer Aqueous Layer (Protonated Product) add_acid->aqueous_layer organic_layer_1 Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer_1 add_base Add Aqueous Base (e.g., 1M NaOH) aqueous_layer->add_base Neutralization purified_organic Organic Layer (Purified Product) add_base->purified_organic Extraction with Organic Solvent aqueous_waste Aqueous Layer (Salts) add_base->aqueous_waste

Caption: The logical steps involved in separating a basic compound from impurities using acid-base extraction.

References

Method

Synthetic Routes to Derivatives of Tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of derivatives of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This chir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This chiral diamine scaffold is a crucial building block in asymmetric synthesis and is a key intermediate in the development of various pharmaceutical agents, notably the anticoagulant drug Edoxaban.[1][2][3] The protocols outlined below are based on established synthetic methodologies.

Introduction

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives are versatile intermediates in organic synthesis.[4] The presence of a protected amine (Boc group) and a free amine on a chiral cyclohexane backbone allows for selective functionalization, making it a valuable synthon for creating complex molecules with controlled stereochemistry.[4] These compounds are particularly significant in medicinal chemistry, where they serve as scaffolds for ligands in asymmetric catalysis and as key components of bioactive molecules.[5][6][7][8]

Synthetic Strategies

Two primary synthetic strategies for obtaining derivatives of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate are highlighted: the derivatization of the parent compound and a de novo synthesis from cyclohexene oxide.

Route 1: Derivatization of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This approach involves the direct functionalization of the free amino group of the commercially available or pre-synthesized tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. A common derivatization is the acylation to form amide bonds, which is a key step in the synthesis of Edoxaban.[9]

Workflow for Derivatization:

start tert-butyl (1R,2S)-2-aminocyclohexylcarbamate reaction Acylation Reaction start->reaction reagent Acylating Agent (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) reagent->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Work-up and Purification reaction->workup product Derivative (e.g., Edoxaban Intermediate) workup->product

Caption: General workflow for the acylation of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Route 2: Synthesis of trans-1,2-Diaminocyclohexane Derivatives from Cyclohexene Oxide

This method provides a more general approach to various N-substituted trans-1,2-diaminocyclohexane derivatives. The synthesis begins with the ring-opening of cyclohexene oxide, followed by activation of the resulting alcohol and subsequent nucleophilic substitution to introduce the second amino group.[10]

Signaling Pathway for Synthesis from Cyclohexene Oxide:

cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Aziridinium Ion Formation and Opening A Cyclohexene Oxide C trans-2-(Dialkylamino)cyclohexanol A->C Reflux B Amine (R1R2NH) B->C Reflux D trans-2-(Dialkylamino)cyclohexanol F Mesylate Intermediate D->F Mesylation E Mesyl Chloride, Triethylamine H trans-1,2-Diaminocyclohexane Derivative F->H Nucleophilic Opening of in situ Aziridinium Ion G Second Amine (R3R4NH) G->H

Caption: Synthetic pathway for trans-1,2-diaminocyclohexane derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Edoxaban Intermediate)

This protocol is adapted from a patented procedure for the synthesis of a key intermediate of Edoxaban.[9][11]

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt

  • Triethylamine

  • Acetonitrile

  • Water

Procedure:

  • Suspend 5 g of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in 27 mL of acetonitrile in a reaction vessel.

  • Heat the mixture to approximately 60 °C.

  • Slowly add 8.5 mL of triethylamine to the mixture.

  • Subsequently, add 4.2 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.

  • Maintain the resulting mixture under stirring for 6 hours at about 60 °C.

  • Continue stirring for an additional 16 hours at a temperature between 20 and 25 °C.

  • Cool the reaction mass to approximately 25 °C and add 180 mL of water.

  • Cool the mixture to about 10 °C and filter the resulting solid.

  • Wash the solid with 100 mL of water and subsequently dry it to obtain the final product.

Quantitative Data:

ParameterValueReference
Yield91.1%[11]
Purity (HPLC)98.50%[11]
Protocol 2: General Procedure for the Synthesis of trans-(±)-1,2-bis-(pyrrolidino)cyclohexane

This protocol provides a general method for synthesizing N,N'-disubstituted trans-1,2-diaminocyclohexanes.[10]

Step 1: Synthesis of trans-(±)-2-(1-pyrrolidinyl)cyclohexanol

Materials:

  • Cyclohexene oxide

  • Pyrrolidine

Procedure:

  • In a round-bottom flask, mix cyclohexene oxide (50.6 mL, 500 mmol) and pyrrolidine (42 mL, 500 mmol).

  • Reflux the mixture for 48 hours.

  • Distill the product under reduced pressure to obtain pure trans-(±)-2-(1-pyrrolidinyl)cyclohexanol.

Quantitative Data:

ParameterValueReference
Yield94%[10]
Boiling Point130 °C / 12 mm Hg[10]

Step 2: Synthesis of trans-(±)-1,2-bis-(pyrrolidino)cyclohexane

Materials:

  • trans-(±)-2-(1-pyrrolidinyl)cyclohexanol

  • Dry Tetrahydrofuran (THF)

  • Triethylamine

  • Methanesulfonyl chloride

  • Pyrrolidine

Procedure:

  • Dissolve trans-(±)-2-(1-pyrrolidinyl)cyclohexanol (1.69 g, 10 mmol) in dry THF (50 mL).

  • Add triethylamine (4.2 mL, 30 mmol) and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.16 mL, 15 mmol) to the cooled solution and stir at 0 °C for 30 minutes.

  • Add pyrrolidine (4.2 mL, 50 mmol) and reflux the mixture for 24 hours.

  • Cool the reaction mixture and add 10% aqueous NaOH (15 mL).

  • Extract the product with ether (3 x 20 mL).

  • Combine the organic extracts, wash with 5% aqueous sodium hydrogen carbonate (15 mL) and water (15 mL).

  • Dry the organic layer over MgSO4 and evaporate the solvent.

  • Purify the crude product by column chromatography on neutral alumina using a hexane:ethyl acetate (99:1) mixture as the eluent.

Quantitative Data:

ParameterValueReference
Yield80%[10]

Applications in Drug Development

Derivatives of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate are pivotal in the synthesis of pharmaceuticals. The most prominent example is Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[1][2] The (1R,2S,5S) stereochemistry of the diamine core is crucial for its biological activity. The synthetic accessibility and the potential for stereoselective derivatization make this scaffold highly attractive for the development of new therapeutic agents.[4]

Logical Relationship in Edoxaban Synthesis:

A tert-butyl (1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexylcarbamate B Acylation with a substituted oxoacetate derivative A->B C Protected Edoxaban Intermediate B->C D Deprotection and further functionalization C->D E Edoxaban D->E

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the critical selective mono-Boc protection of (1R,2S)-diaminocyclohexane.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of the desired mono-Boc-protected product Formation of di-Boc-protected byproduct: The primary challenge is the reaction of di-tert-butyl dicarbonate ((Boc)₂O) with both amino groups.[1]Control Stoichiometry: Use a slight excess of the diamine to favor mono-protection. However, high selectivity can be achieved with a 1:1 molar ratio under controlled conditions.[1] Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution over an extended period helps prevent the formation of the di-Boc product.[1] Monoprotonation: Add one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine. This leaves one amino group protonated and unreactive towards (Boc)₂O.[1][2][3]
Incomplete reaction: The reaction may not have gone to completion.Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in the protocol. Catalyst: For some substrates, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial, although it can also promote side reactions if not used judiciously.[4]
Difficulty in purifying the mono-Boc-protected product Similar polarity of products: The mono-Boc-protected product, di-Boc-protected byproduct, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[1]Acid-Base Extraction: A standard workup involves washing the reaction mixture with water and diethyl ether to remove the di-Boc byproduct. The aqueous layer is then basified to a pH >12 with NaOH, and the mono-protected product is extracted with an organic solvent like dichloromethane.[1] Column Chromatography: While the Boc group is acid-labile, column chromatography on silica gel is a viable purification method. Use a suitable solvent system and avoid highly acidic conditions. Basic alumina can also be used as the stationary phase.[1]
Complex or unexpected NMR spectrum of the final product Residual Solvent: Solvents from the workup or chromatography may still be present.High Vacuum Drying: Ensure the final product is dried under high vacuum to remove all residual solvents. Product Degradation: The Boc group can be cleaved by residual acid. Ensure the product is stored in a neutral state. Carbamate Formation with CO₂: Free amines can react with atmospheric carbon dioxide. Store the purified product under an inert atmosphere.[1] Change NMR Solvent: Switching from CDCl₃ to DMSO-d₆ can sometimes resolve overlapping signals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate?

A1: The primary challenge is achieving selective mono-protection of the (1R,2S)-diaminocyclohexane. The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), can react with both amino groups, leading to the formation of a di-protected byproduct and reducing the yield of the desired mono-protected product.[1]

Q2: How can I maximize the yield of the mono-Boc-protected product?

A2: The most effective and widely used method is the monoprotonation of the diamine. By adding one equivalent of a strong acid like HCl, one of the amino groups is converted into an ammonium salt, rendering it unreactive towards (Boc)₂O. This allows for the selective protection of the remaining free amino group.[1][2][3]

Q3: Is it necessary to use anhydrous HCl gas, or are there safer alternatives?

A3: While using anhydrous HCl gas is a common method, safer and more convenient alternatives exist. An effective approach is the in-situ generation of HCl by adding a reagent like chlorotrimethylsilane (Me₃SiCl) to an anhydrous alcohol solvent like methanol.[2] This generates the required single equivalent of HCl to form the mono-hydrochloride salt of the diamine.

Q4: What is the optimal temperature for the Boc-protection reaction?

A4: The reaction is typically carried out at a low temperature, often starting at 0 °C, especially during the addition of reagents, and then allowed to warm to room temperature.[2] This helps to control the reaction rate and minimize side reactions.

Q5: Can I use column chromatography to purify the final product?

A5: Yes, column chromatography on silica gel can be used. Although the Boc protecting group is sensitive to acid, careful selection of the eluent system to maintain near-neutral conditions will prevent its cleavage. Using a solvent system such as dichloromethane/methanol is common.

Experimental Protocols

Protocol 1: Mono-Boc Protection using HCl Gas

This protocol is based on the method described by Ha and co-workers for the selective mono-protection of diamines.[3]

  • Monoprotonation: Dissolve (1R,2S)-diaminocyclohexane (1 equivalent) in methanol. Cool the solution to 0 °C. Bubble one equivalent of anhydrous HCl gas through the solution with stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture. Stir at room temperature for 1 hour.[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and wash with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Protocol 2: Mono-Boc Protection using in-situ HCl Generation from Me₃SiCl

This method avoids the use of HCl gas and is adapted from a general procedure for mono-Boc protection of diamines.[2]

  • Diamine Solution: Dissolve (1R,2S)-diaminocyclohexane (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • In-situ HCl Generation: Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: Add a small amount of water (e.g., 1 mL) followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.[2]

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[2]

Data Presentation

The following tables summarize the yields of mono-Boc protected diamines using different methods, demonstrating the effectiveness of the monoprotonation strategy.

Table 1: Yields of Mono-Boc Protected Diamines using the HCl Method [3]

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-PropanediamineN-Boc-1,3-propanediamine75
1,4-ButanediamineN-Boc-1,4-butanediamine65
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate80
4-(Aminomethyl)benzylaminetert-Butyl ((4-(aminomethyl)benzyl)carbamate)72

Table 2: Yields of Mono-Boc Protected Diamines using Me₃SiCl for in-situ HCl Generation [2]

DiamineProductYield (%)
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate72
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate85
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate86

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Diamine (1R,2S)-Diaminocyclohexane Reaction Selective Mono-Boc Protection Diamine->Reaction Boc2O (Boc)2O Boc2O->Reaction Workup Acid-Base Extraction Reaction->Workup Purification Column Chromatography (Optional) Workup->Purification Product tert-butyl (1R,2S)-2- aminocyclohexylcarbamate Workup->Product Purification->Product

Caption: General workflow for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

TroubleshootingYield Start Low Yield Observed DiBoc Check for Di-Boc Byproduct (TLC, LC-MS) Start->DiBoc Incomplete Check for Unreacted Diamine (TLC, LC-MS) Start->Incomplete OptimizeAddition Optimize (Boc)2O Addition (Slow, Dropwise) DiBoc->OptimizeAddition High Di-Boc UseAcid Implement Monoprotonation (HCl or Me3SiCl) DiBoc->UseAcid High Di-Boc IncreaseTime Increase Reaction Time/ Adjust Temperature Incomplete->IncreaseTime High Starting Material CheckPurity Verify Reagent Purity Incomplete->CheckPurity High Starting Material Success Yield Improved OptimizeAddition->Success UseAcid->Success IncreaseTime->Success CheckPurity->Success

Caption: Troubleshooting logic for addressing low yield in the mono-Boc protection synthesis.

References

Optimization

Technical Support Center: Troubleshooting Enantioselectivity with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives in asymmetric synthesis. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives in asymmetric synthesis. This guide provides troubleshooting information and frequently asked questions (FAQs) to address common challenges in achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and why is it used in asymmetric catalysis?

A1: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral diamine derivative. The "cis" relationship of the amino and carbamate groups on the cyclohexane ring, along with the defined (1R,2S) stereochemistry, creates a specific and rigid chiral environment. This makes it a valuable precursor for synthesizing chiral ligands and catalysts for a variety of asymmetric reactions, including reductions, additions, and cyclizations. The bulky tert-butoxycarbonyl (Boc) protecting group can also play a crucial role in the stereochemical outcome of a reaction.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?

A2: Low enantioselectivity can stem from several factors. The most common culprits include:

  • Catalyst/Ligand Purity: The chemical and enantiomeric purity of your ligand or catalyst is paramount.

  • Reaction Conditions: Temperature, solvent, and concentration can have a profound impact on enantioselectivity.

  • Substrate Quality: Impurities in the substrate can interfere with the catalytic cycle.

  • Moisture and Air: Many asymmetric catalytic systems are sensitive to water and oxygen.

  • Incorrect Stoichiometry: Incorrect ratios of catalyst, ligand, and reactants can lead to suboptimal results.

Q3: How does temperature affect the enantioselectivity of my reaction?

A3: Temperature is a critical parameter in controlling enantioselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this is not universally true, and in some cases, a temperature increase may be beneficial. It is crucial to screen a range of temperatures to find the optimal conditions for your specific transformation. In some systems, a reversal of enantioselectivity has been observed at different temperatures.

Q4: Can the solvent choice impact the outcome of my asymmetric reaction?

A4: Absolutely. The solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and the geometry of the transition state. A solvent screening study is highly recommended during reaction optimization. Solvents with different polarities and coordinating abilities can dramatically alter the observed enantioselectivity.

Troubleshooting Guide for Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues with low enantiomeric excess (ee).

Problem: Lower than expected or inconsistent enantioselectivity.

Below is a logical workflow to troubleshoot common issues affecting enantioselectivity.

Troubleshooting_Workflow cluster_verification Initial Verification cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Condition Optimization start Low or Inconsistent ee Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics analytics_check Is the method validated? (Baseline separation, accuracy) analytics->analytics_check validate_method Action: Validate analytical method. Check resolution and peak shape. analytics_check->validate_method No reagents Step 2: Assess Reagent & Catalyst Purity analytics_check->reagents Yes analytics_yes Yes analytics_no No validate_method->analytics reagents_check Are all components of high purity? reagents->reagents_check purify_reagents Action: Purify starting materials. Use fresh, high-purity ligand/catalyst. reagents_check->purify_reagents No conditions Step 3: Evaluate Reaction Conditions reagents_check->conditions Yes reagents_yes Yes reagents_no No purify_reagents->reagents temp_check Is temperature strictly controlled? conditions->temp_check control_temp Action: Ensure precise temperature control. Screen a range of temperatures. temp_check->control_temp No solvent_check Is the solvent anhydrous and appropriate? temp_check->solvent_check Yes temp_yes Yes temp_no No control_temp->conditions dry_solvent Action: Use freshly dried solvent. Perform a solvent screen. solvent_check->dry_solvent No atmosphere_check Is the reaction under an inert atmosphere? solvent_check->atmosphere_check Yes solvent_yes Yes solvent_no No dry_solvent->conditions inert_atmosphere Action: Ensure rigorous exclusion of air and moisture. atmosphere_check->inert_atmosphere No end_node Improved Enantioselectivity atmosphere_check->end_node Yes atmosphere_yes Yes atmosphere_no No inert_atmosphere->conditions

Caption: A logical workflow for troubleshooting low enantioselectivity.

Data on Reaction Parameter Effects

The following tables provide representative data on how reaction conditions can influence the enantioselectivity of asymmetric reactions using catalysts derived from chiral 1,2-diaminocyclohexane scaffolds. While this data is for analogous systems, the trends are generally applicable when working with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate derivatives.

Table 1: Effect of Solvent on Enantioselectivity in an Asymmetric Henry Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1THF258575
2Toluene258281
3CH₂Cl₂259085
4Methanol257560
5Acetonitrile258878

Note: Data is illustrative and based on typical results for asymmetric Henry reactions catalyzed by copper complexes of chiral diamine ligands.

Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Transfer Hydrogenation

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
14012>9985
225249892
30489597
4-207280>99

Note: This representative data illustrates the common trend of increasing enantioselectivity with decreasing temperature for asymmetric transfer hydrogenations catalyzed by ruthenium-diamine complexes.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol describes a general method for the asymmetric Michael addition of a β-ketoester to an enone, a reaction type where ligands derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate could be employed.

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral ligand (derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, 5 mol%) and the metal salt (e.g., Ni(OAc)₂, 5 mol%).

    • Add anhydrous, degassed solvent (e.g., toluene, 2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the solution of the catalyst, add the β-ketoester (1.2 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Add the enone (1.0 equivalent) dropwise over 10 minutes.

    • Stir the reaction at this temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add chiral ligand and metal salt to a Schlenk flask prep2 Add anhydrous solvent and stir for 30 min prep1->prep2 react1 Add β-ketoester prep2->react1 react2 Cool to desired temperature react1->react2 react3 Add enone dropwise react2->react3 react4 Stir and monitor reaction progress react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine enantiomeric excess by chiral HPLC or GC workup4->analysis1

Caption: A typical experimental workflow for an asymmetric Michael addition.

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate via catalytic hydrogenation?

A1: For many catalytic hydrogenations, a good starting point for catalyst loading is between 1-2 mol%.[1] This provides a reasonable expectation of reaction efficiency while serving as a baseline for further optimization studies. It is recommended to systematically increase and decrease the loading from this initial point to determine the optimal catalyst concentration for your specific reaction conditions.

Q2: How does catalyst loading impact the enantioselectivity of the reaction?

A2: Catalyst loading can have a significant effect on the enantioselectivity (ee) of the reaction.[1]

  • Too Low Loading: Insufficient catalyst may result in a significant background, non-catalyzed reaction, which is typically not enantioselective and will lower the overall ee.[1]

  • Too High Loading: At high concentrations, some catalysts may form less selective or inactive aggregates or dimers.[1] This can also promote undesired side reactions, leading to a decrease in enantioselectivity.

Q3: What are some common catalyst poisons to be aware of in this synthesis?

A3: Catalyst poisons can deactivate the catalyst and hinder the reaction. Common poisons for platinum group metal catalysts (e.g., Pd, Pt, Rh) used in hydrogenation include:

  • Sulfur-containing compounds

  • Halides

  • Strongly coordinating species

  • Certain functional groups in the substrate or impurities

It is crucial to ensure the purity of your starting materials and solvents to avoid catalyst poisoning.[1]

Q4: How should chiral catalysts be handled and stored to maintain their activity?

A4: Chiral catalysts are often sensitive to air, moisture, and light.[1] To maintain their efficacy, they should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Proper handling techniques, such as using a glovebox or Schlenk line for catalyst transfer, are essential to prevent degradation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Issue 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step
Inactive Catalyst The catalyst may be old or have been improperly stored. Try using a fresh batch of catalyst.[2] For hydrogenations, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[2]
Catalyst Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[2] Purify the starting materials and use high-purity solvents and gas.
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% and then to 5 mol%).
Poor Mass Transfer In heterogeneous catalysis, inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring to maintain a good suspension of the catalyst.
Incorrect Reaction Conditions The temperature or pressure may not be optimal. Systematically vary the temperature and hydrogen pressure.[3]

Issue 2: Low yield despite high conversion.

Potential Cause Troubleshooting Step
Side Reactions The catalyst loading or reaction conditions may be promoting the formation of byproducts. Analyze the crude reaction mixture by techniques like TLC, HPLC, or NMR to identify side products. Adjusting the catalyst loading, temperature, or solvent may suppress side reactions.
Product Degradation The product may be unstable under the reaction conditions. Consider reducing the reaction time or temperature.
Inefficient Work-up The product may be lost during the extraction or purification steps. Review and optimize the work-up and purification protocol.

Issue 3: Low enantioselectivity (ee).

Potential Cause Troubleshooting Step
Suboptimal Catalyst Loading As mentioned in the FAQs, both too low and too high catalyst loading can negatively impact enantioselectivity.[1] Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[1]
Incorrect Temperature Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the activation energy difference between the diastereomeric transition states.[1] It is often beneficial to run the reaction at lower temperatures, although this may require longer reaction times.[1]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Screen a variety of solvents with different polarities and coordinating abilities.[1]
Catalyst Purity Impurities in the catalyst can act as inhibitors or promote non-selective pathways. Ensure you are using a high-purity catalyst.[1]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Hydrogenation Reaction

This protocol outlines a general procedure for optimizing catalyst loading for the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate via hydrogenation of a suitable precursor.

  • Reactor Setup:

    • To a clean and dry hydrogenation vessel, add the substrate and a degassed solvent (e.g., methanol, ethanol).[3]

  • Catalyst Addition:

    • In a separate vial, weigh the desired amount of catalyst (e.g., 10% Pd/C) under an inert atmosphere.[3]

    • Suspend the catalyst in a small amount of the degassed solvent and add it to the reaction vessel.

  • Hydrogenation:

    • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-4 times.[3]

    • Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-4 times.[3]

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 0.4-0.6 MPa).[3]

  • Reaction:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 50-60 °C) until hydrogen uptake ceases or the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, HPLC, GC).[3]

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product to determine the conversion, yield, and enantioselectivity.

Data Presentation

A systematic approach to catalyst loading optimization involves screening a range of catalyst concentrations. The results should be tabulated for clear comparison.

Table 1: Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
10.524656092
21.012989598
32.08>999698
45.06>999495

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Prepare Substrate & Solvent charge_reactor Charge Reactor prep_substrate->charge_reactor prep_catalyst Weigh Catalyst prep_catalyst->charge_reactor purge_inert Purge with Inert Gas charge_reactor->purge_inert purge_h2 Purge with H₂ purge_inert->purge_h2 run_reaction Run Reaction (T, P, t) purge_h2->run_reaction filter_catalyst Filter Catalyst run_reaction->filter_catalyst concentrate Concentrate filter_catalyst->concentrate analyze Analyze Product (Yield, ee) concentrate->analyze

Caption: Experimental workflow for catalyst loading optimization.

Troubleshooting_Logic start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading If catalyst is active purify_reagents Purify Reagents & Solvents check_catalyst->purify_reagents If catalyst is poisoned screen_conditions Screen Reaction Conditions (T, P) optimize_loading->screen_conditions resolution Issue Resolved optimize_loading->resolution screen_conditions->purify_reagents screen_conditions->resolution purify_reagents->resolution

Caption: Troubleshooting logic for synthesis optimization.

References

Optimization

Technical Support Center: Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl (1R,2S)-2-aminoc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. Our focus is to address common side reactions and purification challenges to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight byproduct that is less polar than my desired product. What is it and how can I minimize its formation?

A1: The most common byproduct in the synthesis of mono-Boc protected diamines is the di-Boc protected species, in this case, di-tert-butyl (1R,2S)-cyclohexane-1,2-diyldicarbamate. This occurs when both amino groups of the (1R,2S)-cyclohexanediamine react with the di-tert-butyl dicarbonate (Boc)₂O.

Strategies to Minimize Di-Boc Formation:

  • Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. While a 1:1 ratio is theoretically required, slight adjustments may be necessary depending on the reaction conditions. Using a slight excess of the diamine can favor mono-protection, but this can complicate purification. A more effective strategy is the selective protonation of one amine group.

  • Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution over an extended period helps to maintain a low concentration of the reagent, which favors reaction at the more reactive free amine of the starting material over the second amine of the mono-protected product.[1]

  • In-situ Mono-protonation: A highly effective method is to convert the diamine to its monohydrochloride salt in situ. The protonated amino group is deactivated towards acylation by (Boc)₂O, thus promoting selective reaction at the free amino group.[2][3] This can be achieved by the slow addition of reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to the diamine solution in an anhydrous alcohol like methanol.[3]

Q2: My reaction is complete, but I am having difficulty separating the desired mono-Boc product from the starting diamine and the di-Boc byproduct. What purification strategies do you recommend?

A2: The separation of the mono-Boc product, di-Boc byproduct, and unreacted diamine can be challenging due to their differing polarities and basicities. A combination of extraction and chromatography is often employed.

Recommended Purification Protocol:

  • Initial Workup: After the reaction, concentrate the mixture.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in water and perform an initial wash with a nonpolar organic solvent like diethyl ether or ethyl acetate. The less polar di-Boc byproduct will preferentially partition into the organic layer.[1][2]

    • Adjust the pH of the aqueous layer to >12 with a strong base such as NaOH. This deprotonates the ammonium salt of the mono-Boc product, making it less water-soluble.[1][3]

    • Extract the basified aqueous layer multiple times with a chlorinated solvent like dichloromethane (DCM). The desired mono-Boc product will be extracted into the organic phase, while the more polar, unreacted diamine may remain in the aqueous layer.[3]

  • Chromatography: If the product is still impure, column chromatography on silica gel can be effective. Use a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking of the amine on the acidic silica gel.

Q3: I have a low yield of the desired product, but I don't see significant formation of the di-Boc byproduct. What could be the issue?

A3: A low yield without significant di-Boc formation could indicate an incomplete reaction.

Troubleshooting Incomplete Reactions:

  • Reagent Quality: Ensure that the (Boc)₂O is of high purity and has not decomposed.

  • Reaction Time and Temperature: The reaction may require longer stirring or gentle heating to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • In-situ Salt Formation: If using the mono-protonation strategy, ensure the complete formation of the monohydrochloride salt before adding the (Boc)₂O. The presence of unreacted diamine as the free base can lead to a mixture of products and lower the overall yield of the desired mono-protected compound.

Experimental Protocol: Selective Mono-Boc Protection via In-situ HCl Generation

This protocol is adapted from established methods for the selective mono-Boc protection of diamines and is designed to minimize the formation of the di-Boc byproduct.[3][4]

Materials:

  • (1R,2S)-cyclohexanediamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-cyclohexanediamine (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add deionized water to the residue and wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Data Presentation

The choice of the in-situ HCl source can impact the yield of the mono-Boc protected product. The following table summarizes reported yields for the mono-Boc protection of (1R,2R)-cyclohexanediamine, a diastereomer of the target compound, using a similar methodology.

EntryHCl SourceYield of Mono-Boc ProductReference
1Me₃SiCl66%[3]
2SOCl₂41%[3][4]
3HCl (gas)80%[5]

Visualizations

Reaction Pathway for Selective Mono-Boc Protection

Reaction_Pathway cluster_start Starting Materials cluster_intermediate In-situ Salt Formation cluster_reagent Protecting Agent cluster_products Products Diamine (1R,2S)-Cyclohexanediamine Mono_HCl Diamine Monohydrochloride (One amine protected as salt) Diamine->Mono_HCl + Me3SiCl Di_Boc di-tert-butyl (1R,2S)-cyclohexane-1,2-diyldicarbamate (Side Product) Diamine->Di_Boc + 2 (Boc)2O (undesired pathway) Me3SiCl Me3SiCl in MeOH Mono_Boc tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Desired Product) Mono_HCl->Mono_Boc + (Boc)2O Boc2O (Boc)2O

Caption: Reaction pathway for selective mono-Boc protection.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Di_Boc_Present Significant Di-Boc Byproduct Observed? Check_TLC->Di_Boc_Present Incomplete_Reaction Unreacted Starting Diamine Present? Di_Boc_Present->Incomplete_Reaction No Optimize_Stoichiometry Optimize Reaction: - Slow addition of (Boc)2O - Ensure 1:1 diamine:HCl source ratio Di_Boc_Present->Optimize_Stoichiometry Yes Purification_Issue Review Purification Protocol: - Ensure complete extraction - Optimize chromatography Incomplete_Reaction->Purification_Issue No Optimize_Conditions Optimize Reaction: - Increase reaction time/temp - Check reagent quality Incomplete_Reaction->Optimize_Conditions Yes

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting

Technical Support Center: Reactions with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on reactions in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on reactions involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The information is designed to assist in optimizing experimental outcomes by addressing common challenges related to reaction medium selection.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for acylation or amide coupling reactions with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate?

A1: The choice of solvent is critical for successful acylation and amide coupling reactions. Based on literature and patent filings for analogous compounds, the following solvents are commonly employed:

  • Acetonitrile (ACN): Frequently used in the synthesis of Edoxaban precursors, often in the presence of a base like triethylamine. It offers a good balance of polarity to dissolve the reactants and is relatively easy to remove.

  • Dichloromethane (DCM): A versatile solvent for a wide range of organic reactions, including amide bond formation. Its non-polar nature can be advantageous in minimizing certain side reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent known for its excellent solvating power for many organic compounds, including amino acid derivatives. It is often used in challenging coupling reactions.

  • Tetrahydrofuran (THF): A moderately polar ether that can be a suitable alternative to DCM or acetonitrile in some cases.

  • Other Solvents: Toluene, ethanol, and butanone have also been mentioned in the context of reactions with similar intermediates, suggesting their potential utility depending on the specific reaction conditions and reactants.

Q2: How does solvent polarity affect the reaction outcome?

A2: Solvent polarity can significantly influence reaction rates, yields, and the formation of byproducts. In amide coupling reactions, a solvent's ability to stabilize charged intermediates can be crucial. Highly polar solvents like DMF can enhance the rate of reaction by stabilizing polar transition states. However, they can also promote side reactions such as racemization. Less polar solvents like DCM may offer better selectivity in some cases. The choice often involves a trade-off between reaction speed and purity.

Q3: My reaction is sluggish or incomplete. Could the solvent be the issue?

A3: Yes, a sluggish or incomplete reaction is a common issue that can often be attributed to the solvent. Consider the following troubleshooting steps:

  • Solubility Check: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a frequent cause of slow or incomplete reactions. If solubility is an issue, consider a more polar solvent like DMF or a co-solvent system.

  • Solvent Polarity: If the reaction involves polar intermediates, switching to a more polar solvent (e.g., from DCM to acetonitrile or DMF) may accelerate the reaction rate.

  • Aprotic vs. Protic Solvents: For most amide coupling reactions, polar aprotic solvents (e.g., acetonitrile, DMF, DCM) are preferred over protic solvents (e.g., ethanol, water) as protic solvents can interfere with the coupling reagents and reactants.

Q4: I am observing significant side product formation. How can the solvent choice help in minimizing these?

A4: Solvent choice can play a key role in controlling side reactions:

  • Racemization: In reactions involving chiral amines, the choice of solvent can impact the degree of racemization. Less polar solvents are sometimes favored to minimize this side reaction. For instance, in some peptide couplings, THF or acetonitrile may be preferred over DMF to reduce racemization.[1]

  • Hydrolysis of Activated Species: Ensure the use of anhydrous (dry) solvents, as the presence of water can lead to the hydrolysis of activated carboxylic acids or coupling reagents, reducing the yield of the desired amide.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate where the solvent may be a contributing factor.

Problem Potential Solvent-Related Cause Suggested Solution(s)
Low Reaction Yield 1. Poor solubility of reactants.2. Inappropriate solvent polarity for the reaction mechanism.3. Presence of water in the solvent leading to hydrolysis of intermediates.1. Test the solubility of your starting materials in different solvents. Consider using a more polar solvent such as DMF or a co-solvent system.2. If the reaction is known to proceed through a polar transition state, switch from a non-polar solvent (e.g., toluene) to a more polar aprotic solvent (e.g., acetonitrile or DMF).3. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction 1. Insufficient reaction time due to slow kinetics in the chosen solvent.2. Reactants not in the same phase due to poor solubility.1. Increase the reaction time or consider switching to a solvent known to accelerate similar reactions (e.g., DMF).2. Vigorously stir the reaction mixture. If solids remain, consider a different solvent in which all reactants are fully soluble.
Formation of Byproducts 1. Racemization of the chiral center.2. Side reactions promoted by the solvent.1. If racemization is a concern, consider switching to a less polar aprotic solvent. For example, try the reaction in DCM or THF instead of DMF.[1]2. Review the literature for known side reactions in the chosen solvent. A change in solvent may alter the reaction pathway and minimize unwanted products.
Difficult Product Isolation/Purification 1. High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.2. Product is highly soluble in the reaction solvent, leading to losses during workup.1. If possible, use a lower-boiling point solvent like acetonitrile or DCM. For high-boiling point solvents, consider removal by vacuum distillation or aqueous extraction.2. Choose a solvent from which the product is likely to precipitate upon cooling or addition of an anti-solvent.

Data Presentation

Solvent Properties and General Suitability

The following table summarizes the properties of commonly used solvents and their general suitability for reactions involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Solvent Abbreviation Boiling Point (°C) Dielectric Constant (20°C) General Suitability & Remarks
AcetonitrileACN81.637.5Good. Frequently used for amide coupling. Good balance of polarity and ease of removal.
DichloromethaneDCM39.69.1Good. A common choice for a variety of organic reactions. Less polar than ACN or DMF.
N,N-DimethylformamideDMF15336.7Good for challenging reactions. Excellent solvating power but can be difficult to remove and may promote racemization.
TetrahydrofuranTHF667.6Moderate. Can be a suitable alternative to DCM.
Toluene-1112.4Situational. Non-polar, may be used to control reactivity or for specific reaction types.
EthanolEtOH78.424.6Use with caution. Protic nature may interfere with many coupling reagents.
Dimethyl SulfoxideDMSO18946.7Situational. Very high boiling point and excellent solvating power, but can be difficult to remove and may interfere with some reactions.

Note: The suitability is a general guideline and the optimal solvent will depend on the specific reaction, reagents, and conditions.

Experimental Protocols

General Protocol for a Qualitative Solubility Test

A qualitative understanding of the solubility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in various solvents is crucial for selecting an appropriate reaction medium.

Materials:

  • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • A selection of anhydrous solvents (e.g., Acetonitrile, Dichloromethane, DMF, THF, Toluene, Ethanol, Water)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Place a small, accurately weighed amount (e.g., 5-10 mg) of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for at least one minute.

  • Observe the mixture for dissolution. Continue adding the solvent up to a total volume of 1-2 mL.

  • Record your observations as "soluble," "partially soluble," or "insoluble" at room temperature.

  • If the compound is insoluble at room temperature, gentle warming can be applied to assess solubility at elevated temperatures, but be cautious of solvent boiling points.

General Protocol for a Trial Acylation Reaction

This protocol can be used to screen different solvents for an acylation reaction of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate with an acyl chloride or a carboxylic acid using a coupling agent.

Materials:

  • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Acylating agent (e.g., benzoyl chloride or a carboxylic acid)

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • A selection of anhydrous solvents to be tested

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • In separate reaction vials, dissolve tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (1 equivalent) in each of the selected anhydrous solvents (e.g., acetonitrile, DCM, DMF).

  • Add the non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).

  • For acylation with an acyl chloride: Cool the solutions to 0 °C and add the acyl chloride (1.05 equivalents) dropwise.

  • For amide coupling with a carboxylic acid: Add the carboxylic acid (1.05 equivalents) and the coupling reagent (e.g., HATU, 1.1 equivalents).

  • Allow the reactions to stir at room temperature or the desired reaction temperature.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).

  • Compare the reactions in different solvents based on the rate of consumption of the starting material and the formation of the desired product versus byproducts.

  • Upon completion, perform a standard aqueous workup and isolate the product from each reaction.

  • Determine the yield and purity of the product from each solvent to identify the optimal reaction medium.

Visualizations

Experimental_Workflow_Solvent_Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Evaluation cluster_decision Decision prep_reagents Prepare Reactants: - tert-butyl (1R,2S)-2-aminocyclohexylcarbamate - Acylating Agent - Base dissolve Dissolve Reactants in each solvent prep_reagents->dissolve prep_solvents Select & Dry Solvents: - Acetonitrile - DCM - DMF - THF prep_solvents->dissolve add_reagents Add Base & Acylating Agent dissolve->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Workup & Product Isolation monitor->workup analyze Analyze Yield & Purity workup->analyze compare Compare Results analyze->compare select Select Optimal Solvent compare->select

Caption: Workflow for screening solvents in reactions with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_kinetics Reaction Kinetics cluster_purity Purity Issues start Reaction Issue (e.g., Low Yield) check_sol Are all reactants soluble? start->check_sol Start Here change_sol Switch to more polar solvent (e.g., DMF) or use co-solvent check_sol->change_sol No check_rate Is the reaction slow? check_sol->check_rate Yes end Optimized Reaction change_sol->end change_pol Increase solvent polarity (e.g., DCM -> ACN) check_rate->change_pol Yes check_side Are there side products? check_rate->check_side No change_pol->end change_side Consider less polar solvent to reduce racemization (e.g., THF) check_side->change_side Yes check_side->end No change_side->end

Caption: Decision tree for troubleshooting solvent-related issues in reactions.

References

Optimization

Technical Support Center: Catalysis with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives in chemical syntheses. The information provided is based on established synthetic protocols and aims to address common challenges encountered during experimentation, with a focus on temperature optimization and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate in the documented reactions?

A1: In the provided synthesis protocols, this compound primarily serves as a chiral building block, specifically as a key intermediate in the synthesis of more complex molecules like Edoxaban.[1][2][3] It provides the chiral backbone necessary for the final product's stereochemistry.

Q2: What are the recommended storage conditions for this carbamate derivative?

A2: It is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C, protected from light.[1][2]

Q3: What are the common solvents used in reactions involving this compound?

A3: Acetonitrile is a frequently used solvent in the synthesis of Edoxaban intermediates.[4][5] Other solvents like methanol are used in earlier synthetic steps, such as hydrogenation.[6]

Q4: Are there any known incompatibilities for this compound?

A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be cleaved under acidic conditions.[7] Additionally, prolonged exposure to high temperatures (above 85-90°C) should be avoided to prevent thermal degradation of the Boc group.[8]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Review the experimental protocol for the recommended temperature range. For the coupling with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, temperatures around 50-70°C have been reported to be effective.[4][5]An increase in reaction temperature within the optimal range should improve the reaction rate and yield.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration.Complete consumption of the starting material, leading to a higher yield of the desired product.
Moisture in Reaction Ensure all solvents and reagents are anhydrous. Water can hydrolyze activating agents or participate in other side reactions, reducing the yield.Elimination of side reactions caused by moisture, thereby improving the yield of the main product.
Base Stoichiometry The amount of base, such as triethylamine, can be critical. Ensure the correct molar equivalents are used as specified in the protocol. Both too little and too much base can negatively impact the reaction.[4][5]Optimal base concentration will facilitate the desired reaction pathway and minimize side product formation.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions at High Temperatures If the reaction is run at the higher end of the temperature range, consider lowering it. Elevated temperatures can sometimes lead to the formation of byproducts.Reduced formation of thermal degradation products and other impurities.
Diacylated Byproduct If the starting diamine has two reactive sites, there is a possibility of double acylation. This can sometimes be controlled by the stoichiometry of the reactants and the reaction conditions.Preferential formation of the mono-acylated product.
Cleavage of Boc-Protecting Group Avoid acidic conditions during the reaction and workup to prevent premature removal of the Boc group.[7]The Boc-protecting group remains intact until the desired deprotection step.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols involving tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.

Table 1: Hydrogenation Reaction Conditions

ParameterValueReference
Catalyst10% Pd/C[6]
SolventMethanol[6]
Temperature50-60°C[6]
Pressure0.4-0.6 MPa[6]
Yield~87.7%[6]

Table 2: Amide Coupling Reaction Conditions

ParameterExample 1Example 2Example 3Reference
SolventAcetonitrileAcetonitrileAcetonitrile[4][5]
Temperature~50°C~70°C~60°C[4][5]
Reaction TimeNot specified7 hours6 hours[4][5]
BaseTriethylamineTriethylamineTriethylamine[4][5]
Yield~92.2%Not specified~87.1%[4][5]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate

This protocol describes the hydrogenation of a precursor to obtain the title compound.

Materials:

  • Precursor compound (109B8-01)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation kettle with methanol and the precursor compound.

  • Add 10% Pd/C to the mixture.

  • Purge the kettle with nitrogen gas three times to remove air.

  • Purge the kettle with hydrogen gas three times to replace the nitrogen.

  • Pressurize the kettle to 0.4-0.6 MPa with hydrogen.

  • Heat the reaction mixture to 50-60°C.

  • Stir the reaction until hydrogen uptake ceases.

  • Cool the reaction, release the pressure, and purge with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by crystallization from acetonitrile and toluene.

Protocol 2: Amide Coupling to form an Edoxaban Intermediate

This protocol details the coupling of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with an oxoacetate derivative.

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (or its oxalate salt)

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (or its hydrochloride salt)

  • Acetonitrile

  • Triethylamine

Procedure:

  • Suspend the carbamate reactant in acetonitrile in a reaction vessel.

  • Add the oxoacetate reactant to the mixture.

  • Heat the mixture to the desired temperature (e.g., 50°C).

  • Slowly add triethylamine to the reaction mixture while maintaining the temperature.

  • Stir the reaction for the specified time (e.g., 7-8 hours) at the set temperature.

  • Upon completion, cool the reaction mixture.

  • Add water to precipitate the product.

  • Cool the mixture further (e.g., to 0-5°C) and filter the solid.

  • Wash the solid with water and dry to obtain the final product.

Visualizations

experimental_workflow General Experimental Workflow for Amide Coupling A Reactant Suspension (Carbamate in Acetonitrile) B Addition of Coupling Partner (Oxoacetate) A->B C Heating to Reaction Temperature (e.g., 50-70°C) B->C D Addition of Base (Triethylamine) C->D E Reaction Stirring (Several Hours) D->E F Workup (Cooling, Water Addition) E->F G Product Isolation (Filtration, Washing, Drying) F->G

Caption: General workflow for the amide coupling reaction.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield A Low Yield Observed B Check Reaction Temperature A->B C Analyze for Incomplete Reaction A->C D Verify Reagent Purity/Stoichiometry A->D E Ensure Anhydrous Conditions A->E F Optimize Temperature B->F G Extend Reaction Time C->G H Purify/Re-quantify Reagents D->H I Dry Solvents/Reagents E->I

References

Troubleshooting

Technical Support Center: Reactions Involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for reactions involving tert-butyl (1R...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for reactions involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the work-up of reactions with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
T-01 Formation of a Stable Emulsion During Aqueous Work-up The amphiphilic nature of the product or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. 2. Filtration through Celite®: If brine addition is ineffective, filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter that may be stabilizing it. 3. Solvent Evaporation: If emulsions are a recurring issue, consider removing the reaction solvent under reduced pressure after the reaction is complete. Then, redissolve the residue in the extraction solvent before proceeding with the aqueous wash.
T-02 Low Recovery of the Desired Product After Extraction The product may have some solubility in the aqueous layer, especially if the pH is not optimal.1. pH Adjustment: Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your amine-containing product. For basic products, a slightly basic pH (e.g., using a saturated sodium bicarbonate solution) is often optimal. 2. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
T-03 Presence of Unreacted Starting Material in the Final Product Incomplete reaction or inefficient removal during work-up.1. Acid Wash: To remove unreacted tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, perform a wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and partition into the aqueous layer. Caution: This method is only suitable if the desired product is stable to acidic conditions. 2. Chromatography: If an acid wash is not feasible, purification by column chromatography is recommended.
T-04 Difficulty in Removing Coupling Reagent Byproducts (e.g., DCU, HOBt) Byproducts from amide coupling reactions can co-precipitate with the product or be difficult to separate by simple extraction.1. Filtration for DCU: If dicyclohexylcarbodiimide (DCC) was used as the coupling reagent, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate. The DCU can be removed by filtration before the aqueous work-up. 2. Aqueous Base Wash for HOBt: Byproducts like 1-hydroxybenzotriazole (HOBt) can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
T-05 Product Crystallization is Slow or Yields an Oil The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization.1. Solvent System Optimization: For crystallization, a solvent system in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below is ideal. Toluene/n-heptane and acetonitrile/water are systems that have been used for related compounds.[1][2] 2. Seeding: Introducing a seed crystal of the pure product can initiate crystallization. 3. Trituration: If an oil is obtained, try triturating it with a solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for an amide coupling reaction using tert-butyl (1R,2S)-2-aminocyclohexylcarbamate?

A1: A typical work-up for an amide coupling reaction involves the following steps:

  • Quenching: The reaction mixture is often diluted with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes: The organic layer is washed sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove acidic byproducts, and finally with brine to reduce the water content in the organic layer.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by crystallization or column chromatography.

Q2: How can I remove the Boc protecting group after my reaction?

A2: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. A common method is to treat the protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Another option is to use a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. After the deprotection is complete, the acid is typically removed by evaporation, often with co-evaporation from a non-polar solvent like toluene to ensure complete removal.

Q3: My product is a polar amine. What are the best practices for its purification by column chromatography?

A3: Purifying polar amines on standard silica gel can be challenging due to strong interactions that can lead to peak tailing. Here are some recommendations:

  • Use of an Amine Deactivator: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This will help to deactivate the acidic silanol groups on the silica gel and improve the peak shape.

  • Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel as the stationary phase can provide better results.

  • Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase chromatography with a mobile phase containing a buffer to control the pH can be an effective purification method.

Q4: I am scaling up a reaction. Are there any specific work-up considerations I should be aware of?

A4: When scaling up, a key consideration is the potential for emulsion formation, which can be more problematic in larger volumes. It is advisable to perform a small-scale pilot extraction to identify any potential emulsion issues. Additionally, for large-scale crystallizations, controlling the cooling rate is crucial to obtain a product with a consistent crystal size and high purity. Seeding the crystallization can also be more critical at a larger scale to ensure reproducibility.

Experimental Protocols

Protocol 1: General Amide Coupling Work-up

This protocol is a general guideline for the work-up of an amide coupling reaction between tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and a carboxylic acid.

  • Upon completion of the reaction, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M aqueous HCl (2 x volume of organic layer).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Crystallization of a Boc-protected Derivative

This protocol describes a general procedure for the crystallization of a product derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetonitrile or toluene).[1][3]

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or n-heptane) until the solution becomes slightly turbid.[1][2]

  • Heat the mixture gently until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization has started, place the flask in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent mixture, and dry them under vacuum.

Data Presentation

Reaction TypeReactantsProductYield (%)Purity (%)Reference
Amide Couplingtert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetatetert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate87.198.29[4]
Hydrogenation (Deprotection)Benzyl tert-butyl{(1S,2R,4S)-4-[(dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamatetert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate87.7Not Specified[3]

Visualizations

G General Work-up Workflow for Amide Coupling cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Amide Coupling Reaction Mixture Dilution Dilute with Organic Solvent Reaction->Dilution AcidWash Wash with Dilute Acid (e.g., 1M HCl) Dilution->AcidWash BaseWash Wash with Saturated NaHCO3 AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Drying Dry with Anhydrous Salt (e.g., Na2SO4) BrineWash->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Crystallization or Chromatography Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General work-up workflow for amide coupling reactions.

G Troubleshooting Emulsion Formation Start Emulsion Formed During Aqueous Wash AddBrine Add Saturated NaCl (Brine) Start->AddBrine Check1 Emulsion Broken? AddBrine->Check1 FilterCelite Filter through Celite® Check1->FilterCelite No ContinueWorkup Continue with Work-up Check1->ContinueWorkup Yes Check2 Emulsion Broken? FilterCelite->Check2 SolventEvap Next Time: Evaporate Solvent Before Wash Check2->SolventEvap No Check2->ContinueWorkup Yes

Caption: Decision tree for troubleshooting emulsion formation.

References

Optimization

Technical Support Center: Stability of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl (1R,2S)-2-aminocy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate under various reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the N-Boc group of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate generally stable?

A1: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a wide range of non-acidic conditions. It is generally stable towards most nucleophiles and basic conditions, including aqueous base hydrolysis.[1][2] This allows for various chemical transformations on other parts of a molecule without premature deprotection of the amine.

Q2: What are the primary conditions that will cleave the N-Boc group?

A2: The Boc group is labile to acidic conditions.[1] Deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The cleavage mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[3]

Q3: My Boc deprotection reaction is incomplete. What are the common causes?

A3: Incomplete Boc deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to low acid concentration or degradation of the acid (e.g., TFA absorbing water).[4]

  • Steric Hindrance: The cyclohexyl ring may present some steric bulk, potentially requiring more forcing conditions for complete removal.[4]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate.[4]

  • Poor Substrate Solubility: Limited solubility of the starting material in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[4]

Q4: I am observing unexpected side products during the deprotection of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. What could they be?

A4: A common side reaction during acidic Boc deprotection is tert-butylation. The tert-butyl cation generated during the cleavage is a reactive electrophile that can alkylate any nucleophilic sites on your substrate or in the reaction mixture.[5] For molecules with other functional groups, this can lead to undesired byproducts.

Q5: How can I prevent the formation of tert-butylated side products?

A5: The most effective way to minimize tert-butylation is by using "scavengers" in the deprotection reaction.[5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it.[5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[5]

Q6: Can I selectively deprotect one of two Boc groups on a molecule?

A6: Selective deprotection is possible if there is a difference in the electronic environment or steric hindrance of the two Boc-protected amines. For instance, an α-amino Boc group is generally more labile to acid than a benzylic amino Boc group.[6] This can be exploited by using milder acidic conditions, such as HCl in dioxane, for selective removal.[6]

Data Presentation: Stability under Various Conditions

The following tables summarize the expected stability of the N-Boc group in tert-butyl (1R,2S)-2-aminocyclohexylcarbamate under different chemical environments.

Table 1: Stability in Acidic Conditions

ReagentConcentrationTemperature (°C)Expected Stability/Outcome
Trifluoroacetic Acid (TFA)20-50% in DCMRoom TemperatureUnstable (Deprotection)[7]
Hydrochloric Acid (HCl)4M in Dioxane0 - Room TemperatureUnstable (Deprotection)[8]
Acetic Acid (AcOH)GlacialRoom Temperature - 50°CGenerally Stable, slow cleavage may occur over extended periods or at elevated temperatures
Formic Acid88%Room TemperatureMay lead to slow deprotection

Table 2: Stability in Basic Conditions

ReagentConcentrationTemperature (°C)Expected Stability/Outcome
Sodium Hydroxide (NaOH)1M in H₂O/MeOHRoom TemperatureStable[1]
Triethylamine (TEA)StoichiometricRoom TemperatureStable
Potassium Carbonate (K₂CO₃)Saturated in H₂ORoom TemperatureStable
Piperidine20% in DMFRoom TemperatureStable (Note: This is a common reagent for Fmoc deprotection)

Table 3: Stability with Other Reagents

ReagentSolventTemperature (°C)Expected Stability/Outcome
H₂/Pd-CMeOH or EtOHRoom TemperatureStable (Note: This is a common condition for Cbz deprotection)
Sodium Borohydride (NaBH₄)EtOH0 - Room TemperatureStable
Lithium Aluminum Hydride (LiAlH₄)THF0 - Room TemperatureGenerally Stable, but may be cleaved under harsh conditions
Di-tert-butyl dicarbonate (Boc₂O)THFRoom TemperatureStable (Reagent for Boc protection)[7]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the Boc-protected diamine (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[6]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10 equivalents) to the stirred solution.[6] Caution: The reaction is exothermic and evolves CO₂ gas; ensure adequate ventilation.[7]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

    • Add cold diethyl ether to the residue to precipitate the product, typically as the TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Materials:

    • TLC plate (e.g., silica gel 60 F₂₅₄)

    • Eluent system (e.g., a mixture of DCM and Methanol, adjust polarity as needed)

    • Ninhydrin stain solution

    • Heat gun or hot plate

  • Procedure:

    • Spot the TLC plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.

    • Develop the TLC plate in the chosen eluent system.

    • Visualize the plate under UV light if the compounds are UV-active.

    • Dip the plate in a ninhydrin solution and gently heat. Primary/secondary amines will appear as pink or purple spots.[9]

    • The starting Boc-protected material will not stain with ninhydrin (or only very faintly upon strong heating), while the deprotected product (a primary amine) will show a distinct colored spot.[9] A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, lower Rf spot that is ninhydrin-positive.[9]

Visualizations

Boc_Deprotection_Pathway Boc_Amine tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Protonated_Carbamate Protonated Carbamate Intermediate Boc_Amine->Protonated_Carbamate + H⁺ (Acid) Carbocation tert-Butyl Cation Protonated_Carbamate->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Side_Product tert-Butylated Side Product Carbocation->Side_Product + Nucleophile Deprotected_Amine (1R,2S)-Cyclohexane-1,2-diamine Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Scavenger Scavenger (e.g., TIS) Scavenger->Carbocation Trapping

Caption: Acid-catalyzed deprotection pathway of the N-Boc group and potential side reactions.

Troubleshooting_Workflow Start Incomplete Boc Deprotection Check_Acid Verify Acid Quality & Concentration Start->Check_Acid Increase_Time_Temp Increase Reaction Time or Temperature Check_Acid->Increase_Time_Temp If acid is ok Monitor Monitor by TLC/LC-MS Increase_Time_Temp->Monitor Change_Solvent Improve Substrate Solubility (Change Solvent) Stronger_Acid Use Stronger Acidic System (e.g., HCl in Dioxane) Change_Solvent->Stronger_Acid If solubility is poor Stronger_Acid->Monitor Monitor->Change_Solvent Still Incomplete Success Complete Deprotection Monitor->Success Reaction Complete Re_evaluate Re-evaluate Strategy Monitor->Re_evaluate Still Incomplete

Caption: A logical workflow for troubleshooting incomplete N-Boc deprotection reactions.

References

Troubleshooting

Technical Support Center: Catalyst Deactivation with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Ligands

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when usi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using catalysts functionalized with tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and related chiral diamine ligands.

Troubleshooting Guides

Catalyst deactivation manifests as a loss of catalytic activity or selectivity over time. Below are question-and-answer-formatted guides to address specific issues you may encounter during your experiments.

Guide 1: Diminished or Complete Loss of Catalytic Activity

Question: My reaction is sluggish or has stopped before reaching completion. What are the potential causes and how can I address them?

Answer: A premature halt in your reaction is a strong indicator of catalyst deactivation. The following are common causes and their respective troubleshooting steps:

  • Catalyst Poisoning: Impurities in the reaction medium can bind to the active sites of the catalyst, rendering it inactive. This is one of the most frequent causes of deactivation.

    • Troubleshooting Steps:

      • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and are properly dried. Impurities like sulfur compounds, water, or other Lewis bases can act as poisons.[1] It is recommended to use freshly distilled or anhydrous solvents.

      • Inert Atmosphere: Oxygen can oxidize and deactivate sensitive catalysts.[1] Always work under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques. Degassing solvents prior to use is also a crucial step.

      • Product Inhibition: The product of the reaction itself can sometimes act as an inhibitor by coordinating to the metal center of the catalyst.[1] If product inhibition is suspected, consider strategies like in-situ product removal or operating in a biphasic system.

  • Improper Catalyst Activation or Handling: Some catalysts require a specific activation procedure before use.

    • Troubleshooting Steps:

      • Consult Technical Data Sheet: Always review the catalyst's technical data sheet or relevant literature for the correct activation and handling procedures.[1]

      • Storage: Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent gradual decomposition.

  • Thermal Decomposition: Elevated reaction temperatures can lead to the decomposition of the catalyst.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

      • Monitor for Color Changes: A change in the color of the reaction mixture can sometimes indicate catalyst decomposition.

Guide 2: Decrease in Enantioselectivity

Question: The enantiomeric excess (ee) of my product is lower than expected or is decreasing over subsequent runs. What could be the issue?

Answer: A drop in enantioselectivity suggests a change in the chiral environment of the catalyst. Here are the likely causes and how to troubleshoot them:

  • Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral induction.[1]

    • Troubleshooting Steps:

      • Rigorous Drying: Ensure all glassware, reagents, and solvents are rigorously dried before use.

  • Sub-optimal Ligand-to-Metal Ratio: The enantioselectivity of many chiral catalysts is highly dependent on the precise ratio of the metal precursor to the chiral ligand.[1]

    • Troubleshooting Steps:

      • Verify Stoichiometry: Double-check the stoichiometry of the metal and ligand used to prepare the catalyst.

      • Ratio Optimization: Consider optimizing the ligand-to-metal ratio for your specific reaction.

  • Partial Catalyst Decomposition: Over time, the chiral catalyst may partially decompose, leading to the formation of achiral or less selective catalytic species.[1]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Track the enantioselectivity at different time points during the reaction.

      • Fresh Catalyst Addition: If a drop in enantioselectivity is observed over time, consider adding a fresh portion of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of? A1: For many transition metal catalysts, common poisons include sulfur-containing compounds, water, oxygen, carbon monoxide, and other Lewis basic compounds that can strongly coordinate to the metal center.[1] The purity of your reagents and solvents is the first line of defense against catalyst poisoning.

Q2: My catalyst is based on Palladium(II). Are there any specific deactivation pathways I should be aware of? A2: Yes, Palladium(II) catalysts can be susceptible to deactivation through reduction to catalytically inactive metallic palladium (Pd(0)) nanoparticles. This reduction can sometimes be promoted by reagents in the reaction mixture, such as amines.[2][3]

Q3: Can a deactivated catalyst be regenerated? A3: In some cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism.[4] For instance, if deactivation is due to the formation of inactive Pd(0) species, treatment with a mild oxidizing agent has been shown to restore the active Pd(II) state in some systems.[3] For deactivation by poisoning, washing the catalyst to remove the adsorbed poison may be effective.[4][5]

Q4: How can I monitor catalyst deactivation during my reaction? A4: You can monitor catalyst deactivation by taking aliquots from the reaction mixture at different time points and analyzing them for both conversion (e.g., by GC, HPLC, or NMR) and enantioselectivity (by chiral GC or HPLC). A plateau in conversion before the reaction is complete or a decrease in enantioselectivity over time are indicators of deactivation.

Data Summary

The following table summarizes common causes of catalyst deactivation and their impact on reaction outcomes.

Deactivation Mechanism Primary Cause Effect on Activity Effect on Selectivity Potential Remedy
Poisoning Impurities (e.g., S, H₂O, O₂) in reagents or solventsHighModerate to HighPurification of all reaction components
Product Inhibition Coordination of the product to the catalyst's active siteModerate to HighLowIn-situ product removal, biphasic systems
Thermal Decomposition High reaction temperaturesHighModerateLowering the reaction temperature
Ligand Degradation Unstable ligand under reaction conditionsModerate to HighHighModification of the ligand structure, milder conditions
Metal Leaching/Sintering Loss of metal from support or aggregation into larger particlesHighLow to ModerateUse of strongly coordinating ligands, catalyst support modification

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol provides a general workflow for an asymmetric hydrogenation reaction, incorporating steps to minimize catalyst deactivation.

  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of dry, inert gas (e.g., argon or nitrogen).

  • Reagent and Solvent Preparation:

    • Use high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Degas the solvent by bubbling with an inert gas for at least 30 minutes prior to use.

    • Ensure the substrate and any additives are of high purity. If necessary, purify by recrystallization, distillation, or column chromatography.

  • Catalyst Preparation/Activation (in a glovebox or using Schlenk techniques):

    • If preparing the catalyst in-situ, dissolve the metal precursor and the tert-butyl (1R,2S)-2-aminocyclohexylcarbamate ligand in the degassed solvent in the specified stoichiometric ratio.

    • Follow the specific activation procedure for your catalyst system as detailed in the relevant literature.

  • Reaction Setup:

    • Under an inert atmosphere, add the substrate to the reaction vessel.

    • Transfer the activated catalyst solution to the reaction vessel via cannula.

    • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Reaction Monitoring:

    • Stir the reaction mixture at the specified temperature.

    • Periodically, take aliquots of the reaction mixture under an inert atmosphere to monitor conversion and enantioselectivity by appropriate analytical techniques (e.g., GC, HPLC).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Follow the appropriate work-up and purification procedure for your product.

Visualizations

Below are diagrams illustrating key concepts related to catalyst deactivation.

G cluster_0 Troubleshooting Workflow for Reduced Catalyst Activity Start Reaction Stalls or is Sluggish Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Check_Atmosphere Ensure Inert Reaction Atmosphere Start->Check_Atmosphere Check_Activation Confirm Correct Catalyst Activation Start->Check_Activation Check_Temp Evaluate Reaction Temperature Start->Check_Temp Impurity_Found Purify/Dry Reagents and Solvents Check_Purity->Impurity_Found Impurities Detected Leak_Found Use Schlenk Line/Glovebox, Degas Solvents Check_Atmosphere->Leak_Found O₂/H₂O Contamination Activation_Error Follow Recommended Activation Protocol Check_Activation->Activation_Error Incorrect Procedure Temp_High Lower Reaction Temperature Check_Temp->Temp_High Temperature Too High Resolved Activity Restored Impurity_Found->Resolved Leak_Found->Resolved Activation_Error->Resolved Temp_High->Resolved G cluster_1 Potential Catalyst Deactivation Pathways Active_Catalyst Active Catalyst [M(II)-L*] Poisoned_Catalyst Poisoned Catalyst [M(II)-L*-P] Active_Catalyst->Poisoned_Catalyst Poisoning Inhibited_Catalyst Product-Inhibited Catalyst [M(II)-L*-Product] Active_Catalyst->Inhibited_Catalyst Product Inhibition Decomposed_Catalyst Decomposed Ligand/Complex Active_Catalyst->Decomposed_Catalyst Thermal Decomposition Reduced_Metal Inactive Metal Nanoparticles [M(0)] Active_Catalyst->Reduced_Metal Reduction of Metal Center Poison Poison (P) (e.g., Sulfur, H₂O) Poison->Poisoned_Catalyst Product Product Product->Inhibited_Catalyst High_Temp High Temperature High_Temp->Decomposed_Catalyst Reducing_Agent Reducing Agent (e.g., Amine) Reducing_Agent->Reduced_Metal

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Featuring tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals Chiral diamines are indispensable ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are indispensable ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This guide provides a comparative overview of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and other widely used chiral diamines, with a focus on their application in asymmetric hydrogenation of ketones. While tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a known chiral building block, particularly as an intermediate in the synthesis of the anticoagulant Edoxaban, its direct application and comparative performance data as a ligand in asymmetric catalysis are not extensively documented in peer-reviewed literature.[1][2][3][4] This guide, therefore, presents its structural characteristics alongside the established performance of other common chiral diamines to provide a valuable resource for ligand selection and catalyst design.

Structural Overview of Selected Chiral Diamines

Chiral diamines create a stereochemically defined environment around a metal center, which is fundamental to achieving high enantioselectivity. The structure of the diamine, including the nature of its substituents and the stereochemistry of its chiral centers, dictates the conformation of the resulting metal complex and, consequently, its catalytic performance.

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate features a cyclohexane backbone with a cis-relationship between the amino and the Boc-protected amino group. The bulky tert-butoxycarbonyl (Boc) protecting group can influence the steric environment of the metal center upon coordination.

Other commonly employed chiral diamines include derivatives of 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), which have been extensively studied and applied in a wide range of asymmetric transformations.[5]

Performance in Asymmetric Hydrogenation of Ketones

Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone

Chiral Diamine LigandDiphosphine LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(1R,2R)-(-)-1,2-Diaminocyclohexane(S)-BINAPAcetophenone10095(R)[6]
(1S,2S)-(+)-1,2-Diphenylethylenediamine(S)-TolBINAPAcetophenone>9892(S)[6]

Note: The data presented is for illustrative purposes and is derived from specific experimental conditions as cited. Performance may vary with different substrates, catalysts, and reaction conditions.

Experimental Protocols

A general procedure for the asymmetric hydrogenation of a ketone using a chiral diamine-based catalyst is outlined below. This protocol should be adapted and optimized for specific substrates and catalyst systems.

General Experimental Protocol for Asymmetric Hydrogenation of Acetophenone

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diphosphine ligand (e.g., (S)-BINAP)

  • Chiral diamine ligand (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane)

  • Acetophenone

  • Solvent (e.g., 2-propanol)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas

Procedure:

  • In a glovebox, the ruthenium precursor and the chiral diphosphine ligand are dissolved in the solvent in a pressure vessel.

  • The solution is stirred at a specified temperature for a set time to allow for pre-catalyst formation.

  • The chiral diamine ligand and the base are then added, and the mixture is stirred for an additional period.

  • Acetophenone is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas.

  • The reaction is stirred at a controlled temperature for the required time to achieve full conversion.

  • After cooling and careful depressurization, the reaction mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

Logical Relationships and Workflows

The selection and application of a chiral diamine in asymmetric synthesis follow a logical progression, from ligand selection to reaction execution and analysis.

Logical_Workflow cluster_ligand_selection Ligand Selection cluster_catalyst_formation Catalyst Formation cluster_reaction_execution Reaction Execution & Analysis Target_Reaction Target Asymmetric Transformation Substrate_Scope Substrate Scope Target_Reaction->Substrate_Scope Ligand_Screening Chiral Diamine Screening (e.g., DACH, DPEN derivatives) Substrate_Scope->Ligand_Screening Metal_Precursor Metal Precursor Selection (e.g., Ru, Rh, Ir) Ligand_Screening->Metal_Precursor Ligand_Metal_Complexation In-situ or Pre-formed Catalyst Generation Metal_Precursor->Ligand_Metal_Complexation Reaction_Optimization Optimization of Conditions (Solvent, Temperature, Pressure) Ligand_Metal_Complexation->Reaction_Optimization Product_Isolation Work-up and Purification Reaction_Optimization->Product_Isolation Analysis Determination of Yield and ee% (GC, HPLC) Product_Isolation->Analysis

Caption: Logical workflow for the application of chiral diamines in asymmetric catalysis.

Catalytic Cycle for Asymmetric Hydrogenation

The mechanism of ruthenium-catalyzed asymmetric hydrogenation of ketones with a chiral diamine and diphosphine ligand generally proceeds through a concerted outer-sphere pathway.

Catalytic_Cycle Ru_H2 [RuH₂(diphosphine)(diamine)] TS Six-membered Transition State Ru_H2->TS + Ketone Product_Complex [Ru(product)(diphosphine)(diamine)] TS->Product_Complex H₂ transfer Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen - Chiral Alcohol Catalyst_Regen->Ru_H2 + H₂

References

Comparative

Determining Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for Products of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Catalysis

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the success of asymmetric catalytic reactions. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the success of asymmetric catalytic reactions. This guide provides a comprehensive comparison of methodologies for determining the ee of products synthesized using catalysts derived from tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, with a focus on providing actionable experimental data and protocols.

In the realm of organocatalysis, chiral diamine derivatives have emerged as powerful tools for inducing stereoselectivity. Catalysts based on the (1R,2S)-diaminocyclohexane scaffold, such as the readily available tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, are utilized in a variety of asymmetric transformations, including aldol and Michael additions. The resulting products, often precursors to pharmaceutically active compounds, require rigorous analysis to quantify their enantiomeric purity. The most common and reliable techniques for this purpose are chiral high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and nuclear magnetic resonance (NMR) spectroscopy.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The selection of an appropriate analytical method for ee determination depends on several factors, including the chemical nature of the product, the required sensitivity, and the available instrumentation. Chiral HPLC is often the gold standard due to its broad applicability and high resolution. Chiral SFC offers a faster, more environmentally friendly alternative for amenable compounds. Chiral NMR, through the use of chiral solvating or shift reagents, provides a rapid screening method.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of enantiomers based on their differential interaction with a CSP using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a chiral discriminating agent, resulting in distinct NMR signals for each enantiomer.
Typical Analytes Wide range of compounds, including polar and non-volatile molecules.Thermally labile and complex molecules; often provides better resolution than HPLC.Soluble compounds; requires specific functional groups for interaction with the chiral agent.
Advantages Broad applicability, high resolution, well-established methods.[1]Faster analysis times, lower organic solvent consumption, orthogonal selectivity to HPLC.Rapid analysis, no need for a chromophore, provides structural information.
Disadvantages Longer analysis times compared to SFC, higher solvent consumption.Requires specialized instrumentation.Lower sensitivity, potential for signal overlap, cost of chiral discriminating agents.

Experimental Data: Enantioselective Aldol Reaction

The following table summarizes the results for an enantioselective aldol reaction between cyclic ketones and aryl aldehydes, catalyzed by a derivative of (1R,2S)-diaminocyclohexane. The enantiomeric excess of the products was determined by chiral HPLC.[1]

EntryAldehydeProductYield (%)ee (%)
14-Nitrobenzaldehyde2-((R)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one9598
23-Nitrobenzaldehyde2-((R)-Hydroxy(3-nitrophenyl)methyl)cyclohexan-1-one9296
34-Chlorobenzaldehyde2-((R)-(4-Chlorophenyl)(hydroxy)methyl)cyclohexan-1-one8593

Experimental Protocols

Determination of Enantiomeric Excess by Chiral HPLC for Aldol Products[1]

A detailed protocol for the determination of enantiomeric excess of the aldol products listed in the table above is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H column.

  • Mobile Phase: A mixture of hexane and 2-propanol (isopropanol) in a 4:1 ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: The purified aldol product is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: The retention times for the major and minor enantiomers are recorded and the peak areas are integrated. The enantiomeric excess is calculated using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Example Retention Times for 2-((R)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one: [1]

  • Major enantiomer (R): 13.32 min

  • Minor enantiomer (S): 15.02 min

Logical Workflow for ee Determination

The process of determining the enantiomeric excess of a product from a chiral catalysis reaction follows a logical workflow, from the initial reaction setup to the final data analysis.

ee_determination_workflow cluster_reaction Asymmetric Catalysis cluster_analysis Enantiomeric Excess Determination Catalyst Catalyst Reaction Reaction Catalyst->Reaction Reactants Reactants Reactants->Reaction Purification Purification Reaction->Purification Method_Selection Method Selection (HPLC, SFC, NMR) Purification->Method_Selection Chiral_HPLC Chiral HPLC Analysis Method_Selection->Chiral_HPLC  Liquid Phase Chiral_SFC Chiral SFC Analysis Method_Selection->Chiral_SFC Supercritical Fluid Chiral_NMR Chiral NMR Analysis Method_Selection->Chiral_NMR   Spectroscopy    Data_Analysis Data Analysis (Peak Integration) Chiral_HPLC->Data_Analysis Chiral_SFC->Data_Analysis Chiral_NMR->Data_Analysis ee_Calculation ee Calculation Data_Analysis->ee_Calculation Result Result ee_Calculation->Result

Caption: Workflow for determining enantiomeric excess.

Signaling Pathway of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase (CSP) is a result of the formation of transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times.

chiral_recognition Enantiomers R/S Enantiomers in Mobile Phase CSP Chiral Stationary Phase Enantiomers->CSP Interaction Complex_R [CSP-R] Complex (More Stable) CSP->Complex_R Stronger Interaction Complex_S [CSP-S] Complex (Less Stable) CSP->Complex_S Weaker Interaction Separation Separated Enantiomers Complex_R->Separation Longer Retention Complex_S->Separation Shorter Retention

Caption: Chiral recognition on a stationary phase.

References

Validation

A Comparative Guide to the Synthesis of Edoxaban: Validation of the tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Pathway

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic routes to Edoxaban, a direct factor Xa inhibitor. We focus on the validation of a key synthetic path...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to Edoxaban, a direct factor Xa inhibitor. We focus on the validation of a key synthetic pathway utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and compare it with a notable alternative. This document is intended to provide objective data and detailed methodologies to inform research and development decisions in pharmaceutical manufacturing.

Introduction

Edoxaban is a widely used oral anticoagulant for the prevention of stroke and systemic embolism.[1] Its synthesis has been approached through various routes, each with distinct advantages and challenges. A common and effective strategy involves the use of a protected chiral diamine cyclohexane derivative, specifically tert-butyl (1R,2S)-2-aminocyclohexylcarbamate or its oxalate salt.[1][2] This intermediate allows for the sequential and controlled introduction of the different moieties of the final Edoxaban molecule.

This guide will detail the synthetic pathway starting from this key intermediate and compare it with an alternative route, providing experimental data on yield and purity to validate their efficacy.

Comparative Analysis of Synthetic Pathways

This section outlines two primary synthetic routes to Edoxaban. The first route leverages the key intermediate tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The second presents an alternative approach for comparison.

Route 1: Synthesis via tert-butyl (1R,2S)-2-aminocyclohexylcarbamate Intermediate

This pathway involves the coupling of two key fragments to the central chiral cyclohexane diamine core. The synthesis can be conceptually divided into two main stages after the preparation of the key intermediate.

Logical Workflow for Route 1

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Assembly A tert-butyl (1R,2S)-2-aminocyclohexylcarbamate C tert-butyl N-((1R,2S)-2-((2-((5-chloropyridin-2-yl)amino)- 2-oxoacetyl)amino)cyclohexyl)carbamate A->C Amide Coupling B Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate B->C D Deprotection (Boc Removal) C->D F Edoxaban D->F Amide Coupling E 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo [5,4-c]pyridine-2-carboxylic acid E->F

Figure 1: Synthetic workflow for Edoxaban via the carbamate intermediate.

Route 2: Alternative Synthesis Pathway

Alternative synthetic strategies have been developed to improve efficiency and reduce the use of certain reagents. One such route involves a different order of bond formation and the use of alternative protecting groups. While specific details can vary, a representative alternative is outlined below.

Logical Workflow for Route 2

cluster_0 Stage 1: Initial Coupling cluster_1 Stage 2: Final Assembly A Chiral Azide Intermediate C Coupled Azide Intermediate A->C Amide Coupling B 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo [5,4-c]pyridine-2-carboxylic acid B->C D Azide Reduction to Amine C->D F Edoxaban D->F Amide Coupling E N-(5-chloropyridin-2-yl)oxalamic acid derivative E->F

Figure 2: An alternative synthetic workflow for Edoxaban.

Quantitative Data Comparison

The following table summarizes the reported yields and purity for the synthesis of Edoxaban and its key intermediates via different methodologies.

ParameterRoute 1 (via Carbamate Intermediate)Alternative RouteReference
Intermediate Yield 92.2% - 93.0%Not explicitly stated in a comparable format[3]
Intermediate Purity 98.50% - 99.35% (HPLC)Not explicitly stated in a comparable format[3]
Final Product Yield 78% - 85.7% (overall)Not explicitly stated in a comparable format[4][5]
Final Product Purity >99% (HPLC)Not explicitly stated in a comparable format[4][5]

Experimental Protocols

Protocol for Route 1: Synthesis of Edoxaban via tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This protocol is a composite based on methodologies described in the cited patents.[3][5]

Step 1: Synthesis of tert-butyl N-((1R,2S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)cyclohexyl)carbamate

  • To a reaction vessel, add tert-butyl N-((1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent such as acetonitrile.

  • Heat the mixture to approximately 50-60°C.

  • Slowly add a base, for example, triethylamine, to the reaction mixture.

  • Maintain the reaction at 60°C and stir for 7-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5°C and filter the resulting solid.

  • Wash the solid with water and dry to obtain the intermediate product. A yield of 92.2% with a purity of 99.35% (HPLC) has been reported for this step.[3]

Step 2: Deprotection and Final Coupling to Yield Edoxaban

  • Dissolve the intermediate from Step 1 in a suitable solvent like acetonitrile.

  • Add an acid, such as methanesulfonic acid, at room temperature to remove the Boc protecting group. The reaction is typically complete within 2 hours.

  • Cool the reaction mixture and add triethylamine.

  • Add 5-methyl-4,5,6,7-tetrahydro[4][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, 1-hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).

  • Allow the reaction to proceed at room temperature for approximately 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture to isolate Edoxaban. A total recovery of 78-84% with a purity of over 99% has been reported for this two-step process.[5]

Protocol for an Alternative Synthesis Route

This generalized protocol is based on descriptions of alternative synthetic strategies.

Step 1: Initial Amide Coupling

  • A chiral azide compound is deprotected (if necessary) and then coupled with a lithium salt of a 2-thiazolecarboxylic acid derivative in the presence of a condensing agent.

Step 2: Azide Reduction

  • The resulting azide intermediate is then reduced to the corresponding amine.

Step 3: Final Amide Formation

  • The amine is subsequently reacted with a lithium salt of an oxalamide derivative using a condensing agent to yield Edoxaban.

Conclusion

The synthesis of Edoxaban utilizing tert-butyl (1R,2S)-2-aminocyclohexylcarbamate as a key intermediate proves to be a robust and high-yielding pathway. The reported yields for the intermediate and the final product are consistently high, with excellent purity profiles suitable for pharmaceutical applications.[3][4][5] This route benefits from well-defined steps and the commercial availability of the starting materials.

Alternative routes, while potentially offering advantages in specific contexts, require careful consideration of factors such as the handling of potentially hazardous reagents (e.g., azides) and the overall process economy. The data presented in this guide suggests that the carbamate-based route is a well-validated and efficient method for the large-scale production of Edoxaban. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy.

References

Comparative

Performance Under the Microscope: A Comparative Analysis of tert-butyl (1R,2S)- and (1S,2R)-2-aminocyclohexylcarbamate Isomers

In the landscape of chiral molecules, the subtle difference in the spatial arrangement of atoms between enantiomers can lead to profound distinctions in their chemical and biological behavior. This guide provides a compa...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral molecules, the subtle difference in the spatial arrangement of atoms between enantiomers can lead to profound distinctions in their chemical and biological behavior. This guide provides a comparative analysis of the performance of two such isomers: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its enantiomer, the (1S,2R) isomer. While direct head-to-head experimental comparisons in catalytic applications are not extensively documented in publicly available literature, a review of their roles in asymmetric synthesis, particularly as chiral building blocks, offers valuable insights into their respective utility and performance.

The primary application for derivatives of these cis-1,2-diaminocyclohexane isomers appears to be in the pharmaceutical industry as crucial intermediates for the synthesis of complex molecules. Notably, the (1R,2S) isomer is a key component in the production of the anticoagulant drug Edoxaban. In this context, its performance is measured by the efficiency and purity it affords in the synthetic steps.

Stereochemical Relationship

The relationship between the (1R,2S) and (1S,2R) isomers is that of enantiomers, which are non-superimposable mirror images of each other. This chirality is the foundation of their application in asymmetric synthesis, where they can influence the stereochemical outcome of a reaction.

G cluster_1 (1R,2S) Isomer cluster_2 (1S,2R) Isomer a tert-butyl (1R,2S)-2-aminocyclohexylcarbamate b tert-butyl (1S,2R)-2-aminocyclohexylcarbamate a->b Enantiomers (Mirror Images)

Caption: Enantiomeric relationship between the two isomers.

Performance in Synthesis: A Focus on the (1R,2S) Isomer in Edoxaban Synthesis

The most well-documented application highlighting the performance of one of these isomers is the use of a derivative of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in the synthesis of Edoxaban. Patents detail the reaction of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with other reagents to form a direct precursor to the drug. The performance in this context is demonstrated by high yields and purity of the resulting product.

Table 1: Performance Data for the (1R,2S) Isomer in Edoxaban Precursor Synthesis

Reactant AReactant BBaseSolventReaction ConditionsProductYield (%)Purity (%)
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamateethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateTriethylamineAcetonitrile60°C, 7 hours, then 25°Ctert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate91.198.50
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamateethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride saltTriethylamineAcetonitrile60°C, 6 hours, then 20-25°C, 16 hourstert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate93.098.96

Data sourced from patent literature.[1][2][3]

Experimental Protocol: Synthesis of Edoxaban Precursor

The following is a representative experimental protocol for the synthesis of the Edoxaban precursor using the (1R,2S) isomer derivative.

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • Triethylamine

  • Acetonitrile

  • Water

Procedure:

  • A mixture of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is prepared in acetonitrile.[3]

  • The mixture is heated to approximately 50°C.

  • Triethylamine is slowly added to the heated mixture.[3]

  • The resulting mixture is then heated to about 60°C and stirred for 7 hours.[3]

  • After the reaction period, the mixture is cooled to approximately 25°C.

  • Water is added to the cooled reaction mass.[3]

  • The mixture is further cooled to about 10°C and then filtered.[3]

  • The collected solid is washed with water and subsequently dried to yield the final product.[3]

G cluster_workflow Synthetic Workflow start Mix Reactants in Acetonitrile heat1 Heat to 50°C start->heat1 add_base Add Triethylamine heat1->add_base heat2 Heat to 60°C & Stir add_base->heat2 cool1 Cool to 25°C heat2->cool1 add_water Add Water cool1->add_water cool2 Cool to 10°C add_water->cool2 filter_wash Filter & Wash cool2->filter_wash dry Dry Product filter_wash->dry

References

Validation

literature review of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate applications

A comprehensive review of the applications of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate reveals its primary utility as a chiral building block in asymmetric synthesis. While direct comparative studies on its applicat...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate reveals its primary utility as a chiral building block in asymmetric synthesis. While direct comparative studies on its applications are limited in publicly accessible literature, its structural motif is crucial in the synthesis of various chiral ligands and pharmacologically active molecules. A closely related and extensively documented compound, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, serves as a pivotal intermediate in the industrial synthesis of the anticoagulant drug Edoxaban. This guide will focus on the well-documented applications of this key Edoxaban intermediate, providing comparative data on its use in synthesizing its direct precursor.

Comparative Analysis of Synthetic Routes to Edoxaban Precursor

The synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a direct precursor to Edoxaban, has been optimized over the years. The primary approach involves the coupling of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate with a derivative of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. The key differences in the reported methods lie in the choice of reactants (free base vs. salt forms) and reaction conditions, which significantly impact yield and purity.

Below is a comparative summary of different synthetic protocols:

Parameter Method 1 (Salt-Based) [1]Method 2 (Free Base) [1][2][3]
Starting Material A tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salttert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (free base)
Starting Material B ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride saltethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (free base)
Solvent AcetonitrileAcetonitrile
Base TriethylamineTriethylamine
Temperature 10°C initially, then heated to 60-70°CHeated to 50-60°C
Reaction Time 7 hours at 70°C7-8 hours at 60°C
Yield Not explicitly stated, but implied to be lower than Method 291.1%[3]
Product Purity (HPLC) 98.19%[1]98.50%[3]

The use of the free base forms of the reactants (Method 2) is reported to reduce the viscosity of the reaction medium, leading to improved yield and/or purity of the final product.[3]

Detailed Experimental Protocols

Method 2: Synthesis from Free Base Reactants[3]

This method utilizes the neutral forms of both core reactants to improve reaction conditions and yield.

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (800 g, 2.80 mol)

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (673 g, 2.94 mol, 1.05 molar eq.)

  • Acetonitrile (4 L)

  • Triethylamine (269 mL, 195 g, 1.4 mol, 0.5 molar eq.)

  • Water

Procedure:

  • A mixture of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is prepared in acetonitrile.

  • The resulting mixture is heated to approximately 50°C.

  • While maintaining the temperature, triethylamine is slowly added.

  • The reaction mixture is then heated to about 60°C and stirred for 8 hours.

  • After the reaction is complete, the mixture is cooled to approximately 25°C.

  • Water (180 mL) is added to the reaction mass.

  • The mixture is further cooled to about 10°C and then filtered.

  • The resulting solid is washed with water (100 mL) and subsequently dried.

  • This process yields 22.7 g (91.1% yield) of a white solid, identified as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, with a purity of 98.50% as determined by HPLC.[3]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the Edoxaban precursor from tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.

G Synthesis of Edoxaban Precursor A tert-butyl (1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexylcarbamate C Mix in Acetonitrile A->C B ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate B->C D Heat to 50°C C->D E Add Triethylamine D->E F Heat to 60°C for 8 hours E->F G Work-up (Cooling, Water Addition, Filtration) F->G H tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl) amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl) cyclohexyl)carbamate G->H

Caption: Synthetic workflow for the Edoxaban precursor.

Alternative Applications and Future Outlook

While the primary documented use of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its derivatives is in the synthesis of Edoxaban, their chiral diamine structure suggests potential applications in other areas of asymmetric synthesis. Similar structures, such as trans-tert-butyl-2-aminocyclopentylcarbamate, have been explored as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs).[4] Future research may expand the utility of these cyclohexyl derivatives into these and other areas requiring stereocontrolled synthesis.

References

Comparative

The Synthetic Advantage: A Cost-Benefit Analysis of Tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate in Pharmaceutical Manufacturing

In the competitive landscape of pharmaceutical development, the selection of key molecular building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a drug's sy...

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical development, the selection of key molecular building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a drug's synthesis. One such pivotal intermediate is tert-butyl (1R,2S)-2-aminocyclohexylcarbamate , a chiral diamine derivative that has garnered significant attention for its role in the synthesis of the blockbuster anticoagulant, Edoxaban. This guide provides a comprehensive cost-benefit analysis of utilizing this specific carbamate in synthesis, comparing its performance with alternative chiral diamines and synthetic strategies. Through an examination of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in their synthetic endeavors.

The Incumbent: Synthesis and Performance of Tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate

The target compound, more specifically its derivative tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, is a crucial precursor in the industrial synthesis of Edoxaban.[1][2] Its rigid cyclohexane backbone and defined stereochemistry are essential for the final drug's biological activity.

Synthetic Pathway and Performance

The industrial synthesis of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate is a well-established process. A common method involves the catalytic hydrogenation of a corresponding azide precursor.[3]

Experimental Protocol: Synthesis of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate [3]

  • Hydrogenation Setup: A hydrogenation kettle is charged with methanol (480g) and tert-butyl (1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexylcarbamate (60g, 192.7 mmol).

  • Catalyst Addition: 10% Palladium on activated carbon (Pd/C) (6.3g, with a water content of approximately 56%) is added to the mixture.

  • Inerting and Hydrogenation: The reaction vessel is purged with nitrogen three times to remove air, followed by three purges with hydrogen. The pressure is maintained at 0.4-0.6 MPa, and the reaction mixture is heated to 50-60°C with stirring.

  • Reaction Monitoring: The reaction is monitored until hydrogen uptake ceases.

  • Work-up and Isolation: Upon completion, the pressure is released, and the hydrogen is replaced with nitrogen. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in acetonitrile, filtered to remove insoluble matter, and the filtrate is again concentrated. Toluene is added to the residue, and the mixture is heated to disperse the solid. The product is crystallized by cooling to 0-5°C, filtered, and dried.

This process consistently delivers a high yield of the desired product.

ParameterValueReference
Yield 87.7%[3]
Purity High (suitable for subsequent steps)[4][5]

The subsequent coupling of this intermediate in the synthesis of an Edoxaban precursor also proceeds with high efficiency, as documented in numerous patents.

Coupling ReactionYieldPurityReference
Amide bond formation87.1% - 96.4%98.29% - 99.35%[4][5]
Cost Analysis

Precise bulk pricing for industrial quantities of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate is proprietary. However, catalog pricing for its oxalate salt provides a benchmark for small-scale laboratory use, with prices in the range of $27.90 per gram .[6] Bulk inquiries for the kilogram and ton scale are available from various suppliers, suggesting a significantly lower price point for industrial applications.[7]

The Alternatives: Other Chiral 1,2-Diaminocyclohexane Derivatives

While the Boc-protected (1R,2S)-2-aminocyclohexylcarbamate derivative holds a strong position in Edoxaban synthesis, alternative chiral trans-1,2-diaminocyclohexane derivatives represent viable alternatives that warrant consideration. These can be synthesized through various methods, including classical resolution, asymmetric synthesis, and chemoenzymatic approaches.

Classical Resolution of (±)-trans-1,2-Diaminocyclohexane

A traditional and scalable method to obtain enantiomerically pure trans-1,2-diaminocyclohexane is through diastereomeric salt resolution using a chiral resolving agent like tartaric acid.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

A general procedure involves the following steps:

  • Salt Formation: A solution of racemic trans-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol) is treated with an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

  • Diastereomer Crystallization: The mixture is heated to effect dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt.

  • Isolation and Purification: The crystalline salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure diamine, which is then extracted into an organic solvent.

ParameterValueConsiderations
Theoretical Max. Yield 50% (for one enantiomer)The other enantiomer is typically recovered and can be racemized for recycling.
Purity High, dependent on the efficiency of crystallization.Multiple recrystallizations may be necessary, leading to lower overall yield.
Cost Reagent costs for the resolving agent and base need to be factored in.The process can be labor-intensive and generate significant waste streams.
Asymmetric Synthesis

Modern asymmetric synthesis offers more direct routes to enantiopure diamines, bypassing the inherent 50% yield limitation of classical resolution. Methods such as catalytic asymmetric hydrogenation of enamines or asymmetric amination of cyclohexene derivatives are actively researched.

Chemoenzymatic Methods

Chemoenzymatic methods, particularly kinetic resolution, provide a powerful tool for accessing chiral amines with high enantioselectivity under mild reaction conditions.

Conceptual Workflow: Enzymatic Kinetic Resolution of a Diamine

chemoenzymatic_resolution racemate Racemic Diamine ((R,S) + (S,R)) enzyme Enzyme (e.g., Lipase) racemate->enzyme enantiomer_S Unreacted Enantiomer ((S,R)-Diamine) enzyme->enantiomer_S Slow reaction acylated_R Acylated Enantiomer ((R)-Amide) enzyme->acylated_R Fast reaction acyl_donor Acyl Donor acyl_donor->enzyme separation Separation enantiomer_S->separation acylated_R->separation

Figure 1: Conceptual workflow for the enzymatic kinetic resolution of a racemic diamine.

MethodAdvantagesDisadvantages
Classical Resolution Well-established, scalable technology.Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.
Asymmetric Synthesis Can provide high yields and enantioselectivity.Often requires expensive metal catalysts and ligands, and stringent reaction conditions.
Chemoenzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally benign.Can have a maximum yield of 50% (unless a dynamic kinetic resolution is employed), enzyme cost and stability can be a factor.

Comparative Analysis

The choice between utilizing the established tert-butyl (1R,2S)-2-aminocyclohexylcarbamate derivative and an alternative hinges on a multi-faceted analysis.

FactorTert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate DerivativeAlternative Chiral Diamines
Synthetic Route Established, high-yielding hydrogenation.Varies (resolution, asymmetric synthesis, enzymatic).
Yield High (typically >85%).50% (classical/kinetic resolution) to potentially >90% (asymmetric synthesis).
Purity High, suitable for pharmaceutical use.High, but may require extensive purification.
Cost Potentially lower in bulk due to an optimized industrial process.Can be higher due to expensive reagents (catalysts, resolving agents, enzymes) or lower overall yields.
Scalability Proven for large-scale industrial production.Varies by method; classical resolution is scalable, while some asymmetric methods may be more challenging.
Green Chemistry Use of a heavy metal catalyst (Pd).Enzymatic methods are generally greener. Asymmetric synthesis may also use less benign reagents.

Logical Framework for Synthesis Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

synthesis_decision cluster_established Established Process Evaluation cluster_alternative Alternative Route Evaluation start Define Synthetic Target: Chiral 1,2-Diaminocyclohexane Derivative established Use Established Intermediate: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate deriv. start->established Proven industrial process alternative Develop Alternative Route start->alternative Potential for improvement established_cost Cost Analysis: Bulk pricing, reagent costs established->established_cost established_perf Performance: Yield, purity, scalability established->established_perf resolution Classical Resolution alternative->resolution asymmetric Asymmetric Synthesis alternative->asymmetric enzymatic Chemoenzymatic Method alternative->enzymatic decision Select Optimal Route established_perf->decision cost_res cost_res resolution->cost_res Yield (max 50%), reagent cost cost_asym cost_asym asymmetric->cost_asym Catalyst cost, high yield potential cost_enz cost_enz enzymatic->cost_enz Enzyme cost, green process cost_res->decision cost_asym->decision cost_enz->decision

References

Validation

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Alternatives to tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. For years, derivatives of trans-1,2-diaminocyclohexane (DACH) have been recognized as "privileged" scaffolds due to their rigid, C2-symmetric backbone which imparts excellent stereocontrol in a variety of metal-catalyzed reactions. Among these, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a mono-N-Boc-protected DACH derivative, has found utility. However, the continuous pursuit of improved catalytic performance necessitates a thorough evaluation of its alternatives.

This guide provides an objective comparison of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate with other prominent chiral diamine ligands, focusing on their performance in key asymmetric transformations. The comparisons are supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Performance Comparison in Asymmetric Catalysis

The efficacy of a chiral ligand is best assessed by its performance in stereoselective reactions. Here, we compare tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its alternatives in two widely employed transformations: the asymmetric transfer hydrogenation of ketones and the enantioselective Michael addition to nitroalkenes.

Asymmetric Transfer Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of chiral diamines are highly effective catalysts for this reaction, typically employing isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

Ligand/Catalyst SystemSubstrateYield (%)ee (%)Reference
RuCl--INVALID-LINK-- Acetophenone>9597 (R)[Noyori et al.]
RuCl--INVALID-LINK-- Acetophenone>9597 (S)[Noyori et al.]
RuCl--INVALID-LINK-- Derivative Various KetonesHighup to 99[General DACH reviews]
tert-butyl (1R,2S)-2-aminocyclohexylcarbamate-Ru Complex Acetophenone(Data not available in direct comparison)(Data not available in direct comparison)N/A
Enantioselective Michael Addition to Nitroalkenes

The Michael addition of carbon nucleophiles to nitroalkenes is a powerful method for C-C bond formation, yielding valuable nitroalkane intermediates. Nickel(II) complexes of chiral diamines have proven to be excellent catalysts for this reaction.

Ligand/Catalyst SystemMichael DonorMichael AcceptorYield (%)ee (%)Reference
NiBr₂-[(R,R)-N,N'-Dibenzyl-DACH]₂ Diethyl Malonatetrans-β-Nitrostyrene9492[Evans et al.]
Ni(OAc)₂-[(R,R)-DACH derivative] Acetylacetonetrans-β-NitrostyreneHighup to 98[General DACH reviews]
tert-butyl (1R,2S)-2-aminocyclohexylcarbamate-Ni Complex Diethyl Malonatetrans-β-Nitrostyrene(Data not available in direct comparison)(Data not available in direct comparison)N/A

Note: As with transfer hydrogenation, direct, side-by-side comparative data for the N-Boc-protected DACH ligand in this specific reaction was not found in the surveyed literature. The performance of N,N'-disubstituted DACH ligands is well-established.

Key Alternatives to tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Several classes of chiral diamines have emerged as powerful alternatives, each with unique structural and electronic properties that influence their catalytic activity.

  • N-Sulfonylated 1,2-Diphenylethylenediamine (DPEN) Derivatives:

    • Structure: Possess a C2-symmetric 1,2-diphenylethylenediamine backbone with N-sulfonyl groups (e.g., tosyl, mesyl).

    • Advantages: The acidic N-H proton of the sulfonamide group is crucial for the catalytic cycle in transfer hydrogenation, participating in the hydrogen transfer step. The bulky phenyl groups create a well-defined chiral pocket, leading to high enantioselectivities. (1)

    • Prominent Example: (R,R)-N-p-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

  • N,N'-Disubstituted trans-1,2-Diaminocyclohexane (DACH) Derivatives:

    • Structure: The DACH scaffold with various substituents on both nitrogen atoms (e.g., benzyl, alkyl).

    • Advantages: The steric bulk and electronic nature of the N-substituents can be readily tuned to optimize the catalyst's performance for a specific substrate. This modularity allows for the creation of a library of ligands for catalyst screening.

    • Prominent Example: (1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexane.

  • cis-1,2-Diaminocyclohexane Derivatives:

    • Structure: Based on the cis-isomer of the diaminocyclohexane backbone.

    • Advantages: The cis-conformation offers a different spatial arrangement of the coordinating nitrogen atoms, which can lead to unique stereochemical outcomes compared to the more common trans-isomers. These ligands are less explored but hold potential for novel reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of asymmetric catalytic reactions.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-TsDPEN Catalyst

This protocol is adapted from the seminal work by Noyori and coworkers.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)- or (S,S)-TsDPEN

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous isopropanol

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral TsDPEN ligand (0.01 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80 °C for 20 minutes to pre-form the active catalyst.

  • Cool the solution to room temperature.

  • Add acetophenone (1 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine mixture (2 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene with a Ni-(N,N'-Dibenzyl-DACH) Catalyst

This protocol is based on the work of Evans and coworkers.

Materials:

  • NiBr₂

  • (1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexane

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (0.05 mmol) and (1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexane (0.1 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.

  • Add trans-β-nitrostyrene (1 mmol).

  • Add diethyl malonate (1.2 mmol).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and Signaling Pathways

Understanding the catalytic cycle is essential for rational ligand design and reaction optimization.

Catalytic Cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation

The mechanism of Ru-TsDPEN catalyzed transfer hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The key steps include the formation of a ruthenium hydride species, coordination of the ketone, and subsequent hydride transfer to the carbonyl carbon via a six-membered pericyclic transition state. The N-H proton of the TsDPEN ligand plays a crucial role in this hydrogen transfer step.

G Catalytic Cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation Ru_precatalyst [RuCl(TsDPEN)(arene)] Ru_hydride [RuH(TsDPEN)(arene)] Ru_precatalyst->Ru_hydride + H-donor - HCl Ketone_complex [RuH(TsDPEN)(arene)(Ketone)] Ru_hydride->Ketone_complex + Ketone Product_complex [Ru(TsDPEN)(arene)(Alcohol)] Ketone_complex->Product_complex Hydride Transfer (Outer-sphere) Product_complex->Ru_hydride - Alcohol + H-donor

Caption: Proposed catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones.

Catalytic Cycle of Ni-DACH in Asymmetric Michael Addition

In the Ni-catalyzed Michael addition, the chiral Ni(II)-diamine complex acts as a Lewis acid to coordinate both the enolate of the Michael donor and the nitroalkene acceptor. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective C-C bond formation.

G Catalytic Cycle of Ni-DACH in Asymmetric Michael Addition Ni_catalyst [Ni(DACH-deriv)₂]²⁺ Enolate_complex [Ni(DACH-deriv)(Enolate)]⁺ Ni_catalyst->Enolate_complex + Michael Donor - H⁺, - DACH-deriv Ternary_complex [Ni(DACH-deriv)(Enolate)(Nitroalkene)]⁺ Enolate_complex->Ternary_complex + Nitroalkene Product_complex [Ni(DACH-deriv)(Product)]⁺ Ternary_complex->Product_complex C-C Bond Formation Product_complex->Ni_catalyst - Product + DACH-deriv

Caption: Proposed catalytic cycle for Ni-DACH catalyzed enantioselective Michael addition.

Conclusion

While tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a valuable chiral ligand, a comprehensive evaluation of its alternatives reveals that N-sulfonylated DPEN and N,N'-disubstituted DACH derivatives often provide superior performance in widely used asymmetric transformations. The choice of ligand should be guided by the specific reaction, substrate, and desired stereochemical outcome. The modularity of N,N'-disubstituted DACH ligands offers a significant advantage for catalyst optimization, while the well-defined mechanism of Ru-TsDPEN catalysts makes them a reliable choice for asymmetric transfer hydrogenation. Further research involving direct comparative studies of N-Boc-DACH with these established ligands would be beneficial for a more complete understanding of its relative merits and limitations. This guide provides a foundational framework for researchers to make informed decisions in the selection of chiral diamine ligands for their asymmetric synthesis endeavors.

Comparative

Spectroscopic Purity Analysis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic methods for the purity validation of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the purity validation of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key chiral building block in pharmaceutical synthesis. The purity of this intermediate is critical, as stereoisomers and other impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines the expected spectroscopic data for the target compound and compares it with its (1S,2S) stereoisomer, demonstrating the utility of various analytical techniques in ensuring stereochemical integrity.

Executive Summary

The validation of purity for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While these methods are excellent for confirming the chemical structure and identifying gross impurities, chiral High-Performance Liquid Chromatography (HPLC) is often the preferred method for quantifying enantiomeric purity. This guide presents a comparative analysis of the expected spectroscopic signatures of the (1R,2S) and (1S,2S) stereoisomers and discusses the detection of common process-related impurities.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its diastereomer, tert-butyl (1S,2S)-2-aminocyclohexylcarbamate. The differentiation between these stereoisomers using standard NMR and IR is often subtle and may require high-resolution instruments or the use of chiral derivatizing or solvating agents.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of tert-butyl aminocyclohexylcarbamate Stereoisomers

Chemical Shift (ppm)tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Expected)tert-butyl (1S,2S)-2-aminocyclohexylcarbamate (Reported)Assignment
~3.4 - 3.6br s, 1Hbr s, 1HNH-Boc
~2.9 - 3.1m, 1Hm, 1HCH-NHBoc
~2.5 - 2.7m, 1Hm, 1HCH-NH₂
1.0 - 2.0m, 8Hm, 8HCyclohexyl CH₂
1.44s, 9Hs, 9HC(CH₃)₃
1.2 - 1.6br s, 2Hbr s, 2HNH₂

Note: The chemical shifts for the (1R,2S) isomer are predicted based on the known data for the (1S,2S) isomer and general principles of stereochemistry. Subtle differences in the multiplicity and chemical shifts of the cyclohexyl protons are expected but may be difficult to resolve without advanced NMR techniques.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of tert-butyl aminocyclohexylcarbamate Stereoisomers

Chemical Shift (ppm)tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Expected)tert-butyl (1S,2S)-2-aminocyclohexylcarbamate (Reported)Assignment
~156.0~156.0~156.0C=O (carbamate)
~79.0~79.0~79.0C(CH₃)₃
~57.0~57.0~57.0CH-NHBoc
~51.0~51.0~51.0CH-NH₂
~35.0, ~32.0, ~25.0, ~24.0~35.0, ~32.0, ~25.0, ~24.0~35.0, ~32.0, ~25.0, ~24.0Cyclohexyl CH₂
28.428.428.4C(CH₃)₃

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the diastereomers are expected to be very similar. Chiral solvating agents may be required to induce separation of the signals.

Table 3: IR and MS Data Comparison

Techniquetert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Expected)tert-butyl (1S,2S)-2-aminocyclohexylcarbamate (Reported)Key Features
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1680 (C=O stretch), ~1520 (N-H bend)~3300-3400 (N-H stretch), ~1680 (C=O stretch), ~1520 (N-H bend)The IR spectra are expected to be nearly identical, confirming the presence of the same functional groups.
MS (m/z) 215.18 [M+H]⁺, 159.13 [M-C₄H₈+H]⁺, 115.12 [M-Boc+H]⁺215.18 [M+H]⁺, 159.13 [M-C₄H₈+H]⁺, 115.12 [M-Boc+H]⁺Mass spectrometry will confirm the molecular weight but cannot distinguish between stereoisomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the spectroscopic analysis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typically used for amines.

    • Mass range: 50-500 m/z

    • Source parameters (e.g., capillary voltage, cone voltage) should be optimized for the analyte.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective for separating chiral amines and carbamates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm for the carbamate).

  • Analysis: The enantiomeric purity is determined by integrating the peak areas of the two enantiomers.

Purity Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic purity validation of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Purity_Validation_Workflow cluster_0 Initial Synthesis cluster_1 Primary Spectroscopic Analysis cluster_2 Stereochemical Purity Assessment cluster_3 Final Validation start Crude Product nmr ¹H & ¹³C NMR start->nmr Structure Verification ir IR Spectroscopy start->ir Functional Group ID ms Mass Spectrometry start->ms Molecular Weight chiral_hplc Chiral HPLC nmr->chiral_hplc ir->chiral_hplc ms->chiral_hplc pass Purity Confirmed chiral_hplc->pass >99.5% Purity fail Impurity Detected chiral_hplc->fail <99.5% Purity

Caption: Workflow for spectroscopic purity validation.

Identification of Potential Impurities

During the synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, several impurities can arise. Spectroscopic analysis is key to their identification and quantification.

Common Impurities:

  • Starting Materials: Unreacted 1,2-diaminocyclohexane or di-tert-butyl dicarbonate (Boc₂O).

  • Di-Boc Protected Diamine: The formation of the di-protected by-product, di-tert-butyl (1R,2S)-cyclohexane-1,2-diyldicarbamate.

  • Stereoisomers: The presence of other stereoisomers of 1,2-diaminocyclohexane in the starting material will lead to the corresponding carbamate diastereomers.

Table 4: Spectroscopic Signatures of Potential Impurities

Impurity¹H NMR¹³C NMRMS (m/z)Detection Notes
1,2-DiaminocyclohexaneAbsence of the characteristic tert-butyl singlet at ~1.44 ppm.Absence of carbamate and tert-butyl carbon signals.115.12 [M+H]⁺Easily detected by the absence of Boc group signals.
Di-Boc Protected DiamineA different integration ratio of the tert-butyl protons to the cyclohexyl protons.Additional carbamate carbonyl signal.315.23 [M+H]⁺Can be quantified by NMR integration.
(1S,2S)-stereoisomerSubtle shifts in cyclohexyl proton signals.Subtle shifts in cyclohexyl carbon signals.215.18 [M+H]⁺Best distinguished and quantified by chiral HPLC.

Logical Pathway for Purity Determination

The following diagram outlines the decision-making process for validating the purity of a batch of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

Purity_Decision_Pathway start Analyze Batch Sample nmr_ir_ms ¹H NMR, IR, MS Analysis start->nmr_ir_ms structure_correct Correct Structure? nmr_ir_ms->structure_correct Data Interpretation chiral_hplc Chiral HPLC Analysis structure_correct->chiral_hplc Yes reject Reject Batch structure_correct->reject No purity_spec Purity > 99.5%? chiral_hplc->purity_spec Quantification release Release Batch purity_spec->release Yes reprocess Repurify/Reprocess purity_spec->reprocess No

Caption: Decision pathway for batch purity validation.

Validation

Catalyst Efficiency in Asymmetric Synthesis: A Comparative Study of Aminocyclohexylcarbamate Ligands

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical determinant of success in asymmetric synthesis. This guide provides a detailed comparative analysis of t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical determinant of success in asymmetric synthesis. This guide provides a detailed comparative analysis of the efficiency of various catalysts derived from aminocyclohexylcarbamate ligands in asymmetric Michael addition reactions. The data presented is compiled from peer-reviewed studies to offer an objective performance benchmark.

The development of chiral catalysts that can efficiently induce stereoselectivity in chemical transformations is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the enantiomeric purity of a drug molecule is paramount. Aminocyclohexylcarbamate-based ligands have emerged as a versatile class of chiral scaffolds for the design of highly effective organocatalysts. Their rigid cyclohexane backbone and the presence of both hydrogen-bond donating and accepting moieties allow for the creation of a well-defined chiral environment, crucial for achieving high levels of stereocontrol.

This guide focuses on the comparative performance of two prominent aminocyclohexylcarbamate-derived thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. This reaction serves as a valuable model for assessing catalyst efficiency due to its significance in carbon-carbon bond formation.

Data Presentation: Catalyst Performance in Asymmetric Michael Addition

The following table summarizes the quantitative performance of two distinct aminocyclohexylcarbamate-based thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.

CatalystLigand StructureCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Catalyst 1 (1R,2R)-N-(tert-Butoxycarbonyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thioureido-1,2-diaminocyclohexane10Toluene729592[1]
Catalyst 2 Primary amine-thiourea derived from (1R,2R)-diaminocyclohexane and dehydroabietic amine5Toluene489898[1]

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the execution of the asymmetric Michael addition are crucial for the reproducibility and further development of these catalytic systems.

General Procedure for Asymmetric Michael Addition

To a solution of β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) was added acetylacetone (0.2 mmol). The respective aminocyclohexylcarbamate-derived thiourea catalyst (Catalyst 1 or Catalyst 2) was then added at the specified catalyst loading. The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]

Synthesis of (1R,2R)-N-(tert-Butoxycarbonyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thioureido-1,2-diaminocyclohexane (Catalyst 1)

To a solution of (1R,2R)-N-Boc-1,2-diaminocyclohexane in a suitable solvent, an equimolar amount of 3,5-bis(trifluoromethyl)phenyl isothiocyanate is added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography. The solvent is then removed in vacuo, and the resulting solid is purified by recrystallization or column chromatography to yield the desired thiourea catalyst.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for comparing catalyst efficiency and the proposed catalytic cycle for the asymmetric Michael addition reaction.

G cluster_workflow Experimental Workflow for Catalyst Comparison start Start: Prepare Reaction Mixtures catalyst1 Add Catalyst 1 start->catalyst1 catalyst2 Add Catalyst 2 start->catalyst2 reaction Stir at Room Temperature catalyst1->reaction catalyst2->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Purification and Analysis (Yield, ee) workup->analysis comparison Compare Performance Data analysis->comparison end End: Identify Optimal Catalyst comparison->end

Caption: A typical workflow for the comparative evaluation of catalyst efficiency.

G cluster_cycle Proposed Catalytic Cycle for Asymmetric Michael Addition catalyst Chiral Thiourea Catalyst complex Catalyst-Substrate Complex (H-bonding activation) catalyst->complex binds substrate1 β-Nitrostyrene substrate1->complex substrate2 Acetylacetone addition Nucleophilic Attack substrate2->addition complex->addition activates product_complex Catalyst-Product Complex addition->product_complex product_complex->catalyst regenerates product Michael Adduct (Chiral) product_complex->product releases

Caption: A plausible catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.

References

Comparative

assessing the scalability of reactions using tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals Chiral 1,2-diaminocyclohexane derivatives are pivotal building blocks in modern asymmetric synthesis, finding extensive application as chiral ligands and ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diaminocyclohexane derivatives are pivotal building blocks in modern asymmetric synthesis, finding extensive application as chiral ligands and key intermediates in the pharmaceutical industry. The scalability of the synthesis of these crucial molecules is a primary concern for their practical application in drug development and manufacturing. This guide provides an objective comparison of synthetic routes to enantiomerically pure 1,2-diaminocyclohexane derivatives, with a focus on the scalability of reactions involving tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key intermediate in the synthesis of the anticoagulant drug Edoxaban. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for chiral 1,2-diaminocyclohexane derivatives on a large scale hinges on factors such as overall yield, purity of the final product, cost-effectiveness, and the safety of the reagents and reaction conditions. Below is a comparative summary of two prominent approaches: the direct synthesis of a protected cis-diamine and the resolution of a racemic trans-diamine mixture.

ParameterSynthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamateResolution of (±)-trans-1,2-Diaminocyclohexane
Reported Yield 87.1% - 93.0%[1][2]Up to 99% (for the diastereomeric salt)[3]
Reported Purity / Enantiomeric Excess (ee) 98.29% - 99.35%[1][2]≥99% ee[3]
Key Reagents Protected diene, Boc-anhydride, various coupling agentsRacemic trans-1,2-diaminocyclohexane, Tartaric acid
Scalability Considerations Multi-step synthesis, requires chromatographic purification in some routes.Fewer steps, relies on crystallization for separation, which can be highly scalable.
Stereochemical Outcome Direct synthesis of the desired cis-isomer.Separation of a racemic mixture to obtain both enantiomers of the trans-isomer.

Synthetic Pathways and Methodologies

Synthesis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This route provides direct access to the cis-configured, mono-protected diamine, which is a valuable precursor for specific targets like Edoxaban. The synthesis often involves multiple steps, including the formation of the cyclohexane ring and subsequent functional group manipulations.

Synthetic Workflow:

G cluster_0 Synthesis of Edoxaban Intermediate Start Starting Materials Step1 Multi-step synthesis to form (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Start->Step1 e.g., Protected diene Product tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate Step1->Product Coupling Reaction Yield: 92.2% Purity: 99.35% G cluster_1 Resolution of Racemic trans-1,2-Diaminocyclohexane Racemate Racemic (±)-trans-1,2- Diaminocyclohexane Resolution Addition of L-(+)-Tartaric Acid in Water/Acetic Acid Racemate->Resolution Salt (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate salt Resolution->Salt Crystallization Yield: 99% ee: >=99% Enantiomer Enantiopure (R,R)-trans-1,2- Diaminocyclohexane Salt->Enantiomer Basification

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: A Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals handling tert-butyl (1R,2S)-2-aminocyclohexylcarbamate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and complianc...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling tert-butyl (1R,2S)-2-aminocyclohexylcarbamate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

When handling tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, all procedures must be conducted in a well-ventilated chemical fume hood.[1] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1]

  • Body Protection: A standard laboratory coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection may be necessary in case of spills or inadequate ventilation.[1]

Hazard Identification and Safety Data

Proper handling and disposal procedures are informed by the hazard profile of the substance. Although a specific Safety Data Sheet (SDS) for the exact compound was not retrieved, data for structurally similar compounds provide essential safety information.

Hazard InformationDescription
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulation.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3][4]

  • Waste Collection:

    • Collect waste tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, including any contaminated materials (e.g., absorbent pads from a spill cleanup), in a designated, compatible, and properly sealed hazardous waste container.[3][5][6] Plastic containers are often preferred.[7]

    • Ensure the container is clearly labeled as "Hazardous Waste" and lists the full chemical name: "tert-butyl (1R,2S)-2-aminocyclohexylcarbamate".[3][4] Include the approximate concentration and quantity.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area must be at or near the point of generation and away from incompatible materials.[7]

    • Ensure the container is kept closed except when adding waste.[3][4]

    • Store the container in secondary containment to prevent spills.[3][4]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8]

    • Sweep or vacuum up the spilled material and place it in a suitable container for disposal.[5]

    • All materials used for cleanup must be treated as hazardous waste.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9]

  • Empty Container Disposal:

    • A container that has held tert-butyl (1R,2S)-2-aminocyclohexylcarbamate should be triple-rinsed with a suitable solvent.[3]

    • The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

    • After thorough rinsing and drying, deface the chemical label on the empty container before disposing of it as regular trash.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate.

G Disposal Workflow for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate cluster_start cluster_assessment Waste Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_non_hw start Start: Waste Generated assess_waste Is the material tert-butyl (1R,2S)-2-aminocyclohexylcarbamate or contaminated with it? start->assess_waste collect_hw Collect in a labeled hazardous waste container. assess_waste->collect_hw Yes non_hw Follow standard lab waste procedures. assess_waste->non_hw No store_hw Store in a designated satellite accumulation area. collect_hw->store_hw contact_ehs Contact EHS or licensed waste disposal company. store_hw->contact_ehs end End: Proper Disposal contact_ehs->end

References

Handling

Personal protective equipment for handling tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Essential Safety and Handling Guide for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-butyl (1R,2S)-2-aminocyclohexylcarbamate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical Identifier:

  • Name: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

  • Synonyms: tert-Butyl ((1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

  • CAS Number: 365998-36-3[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel must wear appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

Hazard Summary:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]

GHS Pictograms:

alt text

Signal Word: Warning[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent respiratory tract irritation from dust or aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles and a face shieldTo protect eyes from splashes and dust.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure.[1][2]

Step-by-Step Handling and Operational Plan

Adherence to the following procedural steps is mandatory to ensure safe handling and maintain the integrity of the compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh Compound in a Ventilated Enclosure C->D Proceed when safe E Handle as a Solid to Minimize Dust D->E F Avoid Inhalation, Ingestion, and Skin/Eye Contact E->F G Decontaminate Work Area F->G After experiment H Properly Store or Dispose of Compound G->H I Remove and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Workflow for Safe Handling of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Put on all required PPE as specified in the table above.

    • Ensure a calibrated and certified chemical fume hood is operational. All handling of the solid compound should be performed within the fume hood to mitigate inhalation risks.[1]

  • Handling:

    • When weighing the compound, use a balance inside a ventilated enclosure or fume hood.

    • Handle the solid material carefully to avoid the formation of dust and aerosols.[1][2]

    • Maintain a safe distance from the compound and avoid direct contact, inhalation, or ingestion.

  • Storage:

    • Store the compound in a tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area.[2] Recommended long-term storage is at 2-8°C.[1][3]

    • Store away from incompatible materials.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

A Collect Waste B Label Waste Container A->B Clearly identify contents C Store Waste in a Designated Area B->C Segregate from other waste D Arrange for Licensed Disposal C->D Follow institutional protocols

Disposal Workflow for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Disposal Guidelines:

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name, associated hazards, and the accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[2] All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]

References

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